SPDP-PEG8-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114428 | |
| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-96-6 | |
| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility, Handling, and Activation of SPDP-PEG8-acid
Topic: SPDP-PEG8-acid Solubility and Handling in Aqueous Buffers Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Bioconjugation Scientists, Drug Development Professionals
Executive Summary & Chemical Profile
This compound (1334177-96-6) is a heterobifunctional crosslinker designed for precision bioconjugation. Unlike the standard SPDP reagent (which contains an NHS ester), this variant features a free carboxylic acid on one terminus and a pyridyldithio group on the other, separated by a hydrophilic octaethylene glycol (PEG8) spacer.
The inclusion of the PEG8 spacer resolves the chronic hydrophobicity issues associated with legacy hydrocarbon crosslinkers (e.g., LC-SPDP), preventing aggregation in antibody-drug conjugates (ADCs) and preserving protein pharmacokinetics. However, the acid functionality dictates a fundamentally different solubility and activation workflow compared to NHS-ester variants.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-(2-Pyridyldithio)-PEG8-propionic acid |
| Molecular Weight | 638.79 Da |
| Molecular Formula | C₂₇H₄₆N₂O₁₁S₂ |
| Appearance | Viscous oil or low-melting solid (White to off-white) |
| Reactive Groups | Pyridyldithio (Thiol-reactive); Carboxylic Acid (Amine-reactive upon activation) |
| Spacer Length | ~38 Å (PEG8) |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Methanol |
| Solubility (Aqueous) | Soluble in PBS, Tris, HEPES (pH > 4.[1][2][3][4][5]5) |
Solubility Mechanics & Stock Preparation
Although this compound is water-soluble due to the ether oxygen atoms in the PEG chain, direct dissolution in aqueous buffers is not recommended for quantitative workflows. The compound is often a viscous oil or waxy solid, making it difficult to weigh small quantities accurately.
The "Organic Stock" Protocol (Recommended)
To ensure stoichiometry and stability, establish a high-concentration stock solution in a water-miscible organic solvent before aqueous dilution.
Step 1: Solvent Selection
-
Primary Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Why: These solvents disrupt intermolecular hydrogen bonding, ensuring complete dissolution. They are compatible with downstream EDC/NHS activation chemistries.
-
Avoid: Alcohols (Methanol/Ethanol) if downstream activation involves esters sensitive to transesterification (though less critical for the free acid form, DMSO is safer).
Step 2: Preparation of Stock Solution (50 mM)
-
Equilibrate the this compound vial to room temperature (prevent condensation).
-
Weigh approximately 10 mg of reagent.
-
Calculate the required volume of DMSO to achieve 50 mM concentration.
-
Calculation: Volume (µL) = [Mass (mg) / 638.79] × 20,000.
-
-
Vortex for 30 seconds until optically clear.
-
Storage: Aliquot and store at -20°C under nitrogen/argon. Stable for 6-12 months.
Aqueous Dilution & Buffer Compatibility
Once in stock form, this compound can be diluted into aqueous buffers.
-
Solubility Limit: The PEG8 spacer allows solubility >10 mM in aqueous buffers, far exceeding the requirements for typical conjugation (usually 0.1 – 2 mM).
-
pH Dependency: The terminal carboxylic acid (pKa ~4.5) must be deprotonated for maximum solubility. Ensure buffer pH is ≥ 5.0 .
-
Buffer Selection:
-
PBS (pH 7.2): Ideal for general handling.
-
MES (pH 4.7 - 6.0): Mandatory if performing EDC/NHS activation (see Section 4).
-
Borate (pH 8.5): Suitable for thiol-exchange reactions, but avoid if activating the acid.
-
Visualizing the Solubility & Reactivity Logic
The following diagram illustrates the dual-nature of the molecule: the hydrophilic PEG shell that drives aqueous solubility and the reactive termini that dictate the buffer choice.
Caption: Structural domains of this compound. The PEG8 spacer recruits water molecules, overcoming the hydrophobicity of the aromatic pyridyldithio group.
Operational Workflow: Activation & Conjugation
Since this compound lacks a pre-activated NHS ester, it is inert toward amines until activated. This offers a distinct advantage: stability in aqueous solution. You can dissolve it in water without hydrolysis, unlike SPDP-NHS.
Protocol A: Two-Step Activation (Carboxyl-to-Amine)
Use this workflow to conjugate the SPDP linker to a protein or amine-containing surface.
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
sNHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Step-by-Step:
-
Dissolution: Dilute this compound stock into Activation Buffer to a final concentration of 1 mM.
-
Activation: Add EDC (final 2 mM) and sNHS (final 5 mM).
-
Incubation: React for 15 minutes at Room Temperature (RT). This generates the semi-stable NHS-ester in situ.
-
Conjugation: Add the amine-containing target (Protein/Ligand). Adjust pH to 7.2–7.5 immediately (using concentrated PBS or Bicarbonate) to favor amide bond formation.
-
Purification: Desalt (Sephadex G-25) to remove excess reagents and byproducts.
Protocol B: Thiol-Disulfide Exchange
Use this workflow to react the pyridyldithio end with a cysteine-containing molecule.
Buffer: PBS, pH 7.5, 1 mM EDTA (EDTA is critical to prevent metal-catalyzed oxidation of thiols).
-
Reaction: Mix this compound (or the SPDP-labeled molecule from Protocol A) with the sulfhydryl-containing target.
-
Monitoring: The reaction releases Pyridine-2-thione , which absorbs strongly at 343 nm (Extinction Coefficient: 8,080 M⁻¹cm⁻¹).
-
Quantification: Measure A₃₄₃ before and after reaction to calculate the molar ratio of conjugation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | Concentration too high or rapid addition. | Dilute the DMSO stock slowly while vortexing. Ensure final organic % < 10%.[6] |
| Low Conjugation Efficiency (Amine) | Hydrolysis of in-situ NHS ester; pH mismatch. | Ensure Activation is at pH 5-6, but Conjugation is at pH 7.2-7.5. Move quickly after activation. |
| No Release of Pyridine-2-thione | Oxidized thiols on target protein. | Pre-treat target with TCEP or DTT, then rigorously desalt to remove reducing agent before adding SPDP. |
| Cloudiness in Stock | Moisture contamination. | Use anhydrous DMSO. Store over molecular sieves if possible. |
Workflow Diagram: From Powder to Conjugate
Caption: Dual-path workflow depending on whether the Carboxylic Acid or Pyridyldithio group is the primary reaction target.
References
- Hermanson, G. T.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (Standard reference for EDC/NHS and Thiol-Disulfide chemistry).
Sources
The Versatile Crosslinker: A Technical Guide to SPDP-PEG8-acid in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinking reagent is paramount. The ideal linker must not only efficiently couple biomolecules but also offer desirable properties such as enhanced solubility, reduced immunogenicity, and controlled release of payloads. SPDP-PEG8-acid has emerged as a powerful and versatile tool in this domain, offering a unique combination of amine and thiol reactivity, a precisely defined polyethylene glycol (PEG) spacer, and a cleavable disulfide bond. This guide provides an in-depth exploration of this compound, from its fundamental chemistry to practical applications and expert insights, empowering you to leverage its full potential in your research and development endeavors.
Understanding the Molecular Architecture and Mechanism of this compound
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. Its structure consists of three key components:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group: This moiety contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a 2-pyridyldithio group for reaction with sulfhydryls (thiols).
-
Polyethylene glycol (PEG) spacer: An eight-unit PEG chain (PEG8) provides a hydrophilic and flexible spacer between the conjugated molecules.
-
Terminal carboxylic acid: This group allows for further derivatization or conjugation to other molecules bearing primary amines, following activation.
The conjugation process with this compound is a two-step reaction. First, the NHS ester of the SPDP group reacts with a primary amine on a biomolecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-8.[1][2] The second step involves the reaction of the 2-pyridyldithio group with a sulfhydryl group on a second molecule. This results in a disulfide exchange reaction, forming a new disulfide bond between the two molecules and releasing pyridine-2-thione, a chromophore that can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[1][3]
The inclusion of the PEG8 spacer is a critical design feature. PEG is a hydrophilic and biocompatible polymer that can increase the solubility of the resulting conjugate, reduce aggregation, and minimize immunogenic responses.[3][4] In the context of antibody-drug conjugates (ADCs), the PEG linker can significantly impact the potency, stability, and pharmacokinetic profile of the therapeutic.[4] For instance, the ADC drug Zynlonta incorporates a maleimide PEG8 linker to connect the payload to the antibody.[4]
dot graph "SPDP_PEG8_acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
} Caption: Molecular components of this compound.
Supplier and Catalog Information
A variety of chemical suppliers offer this compound and related derivatives. When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, and the availability of technical support.
| Supplier | Product Name | Catalog Number | Purity |
| BroadPharm | This compound | BP-21940 | 98% |
| Precise PEG | This compound | AG-2726 | >96% |
| PurePEG | SPDP-PEG8-CH2CH2COOH | 437408 | - |
| DC Chemicals | This compound | - | - |
This table provides a summary of some available suppliers and their corresponding catalog numbers for this compound. Researchers should always verify the product specifications directly with the supplier before purchase.
Step-by-Step Protocol for Protein-Protein Conjugation
This protocol outlines a general procedure for conjugating two proteins, Protein A (containing primary amines) and Protein B (containing sulfhydryl groups), using an SPDP-PEG linker. Note that this compound itself requires activation of the carboxylic acid to react with amines. For a more direct amine-to-thiol conjugation, an SPDP-PEG-NHS ester is often used. The following protocol is adapted for a generic SPDP-PEG reagent.
Materials:
-
SPDP-PEG reagent
-
Protein A (in amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA)
-
Protein B (in thiol-free buffer, e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
Desalting columns
-
Reaction buffers
Procedure:
-
Preparation of SPDP-PEG Stock Solution: Dissolve the SPDP-PEG reagent in anhydrous DMSO or DMF to a final concentration of 25 mM.[1] This stock solution should be prepared fresh before each use.
-
Modification of Protein A with SPDP-PEG: a. Prepare a solution of Protein A at a concentration of 1-5 mg/mL in the reaction buffer.[1] b. Add a calculated amount of the SPDP-PEG stock solution to the Protein A solution. A common starting point is a 20-fold molar excess of the crosslinker to the protein. c. Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Purification of SPDP-Modified Protein A: Remove the excess, unreacted SPDP-PEG reagent using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent unwanted side reactions in the subsequent step.
-
Conjugation of SPDP-Modified Protein A with Protein B: a. Add the purified SPDP-modified Protein A to the solution of Protein B. The molar ratio of the two proteins should be optimized based on the desired final conjugate. b. Allow the reaction to proceed for 8 to 16 hours at room temperature.[5]
-
Purification of the Final Conjugate: The final protein-protein conjugate can be purified from the reaction mixture using size-exclusion chromatography or other appropriate purification techniques.
dot graph "Protein_Conjugation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];
} Caption: A simplified workflow for protein-protein conjugation using an SPDP-PEG linker.
Quantification and Characterization of the Conjugate
A critical aspect of any bioconjugation workflow is the ability to confirm the success of the reaction and characterize the final product.
Quantification of SPDP Incorporation:
As mentioned earlier, the reaction of the 2-pyridyldithio group with a thiol releases pyridine-2-thione. The concentration of this byproduct can be determined by measuring its absorbance at 343 nm (molar extinction coefficient, ε ≈ 8,080 M⁻¹cm⁻¹).[1] This allows for the calculation of the number of SPDP molecules incorporated per protein molecule.
Characterization of the Conjugate:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of the higher molecular weight conjugate and to assess the purity of the final product.
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can provide precise mass information of the conjugate, confirming the successful coupling of the two biomolecules and the linker.
-
Functional Assays: It is essential to perform functional assays to ensure that the biological activity of the conjugated molecules is retained after the modification process.
Troubleshooting Common Issues in SPDP-PEG Conjugation
Even with a well-defined protocol, challenges can arise during bioconjugation reactions. Here are some common issues and potential solutions:
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inappropriate reaction buffer pH. - Inactive SPDP-PEG reagent due to hydrolysis. - Insufficient molar excess of the crosslinker. - Inaccessible amine or thiol groups on the proteins. | - Ensure the reaction buffer is between pH 7 and 8. - Use freshly prepared SPDP-PEG stock solution. - Increase the molar ratio of the crosslinker to the protein. - Consider using a longer PEG spacer to overcome steric hindrance. |
| Protein Precipitation | - The protein is not stable at the reaction pH. - The conjugate is less soluble than the individual proteins. | - Perform a buffer screen to find the optimal pH for protein stability. - The hydrophilic PEG linker should help with solubility, but if precipitation occurs, consider reducing the reaction concentration. |
| Premature Cleavage of Disulfide Bond | - Presence of reducing agents in the buffers or on labware. | - Ensure all buffers and equipment are free of reducing agents like DTT or β-mercaptoethanol. |
The Future of SPDP-PEG Linkers in Drug Development
The unique properties of SPDP-PEG linkers continue to make them valuable tools in the development of next-generation therapeutics. Their application in ADCs is particularly noteworthy, where the cleavable disulfide bond allows for the targeted release of cytotoxic payloads within the reducing environment of tumor cells.[6] As our understanding of disease biology deepens, the ability to precisely engineer bioconjugates with tailored properties will become even more critical. This compound and its derivatives, with their well-defined structure and versatile reactivity, are poised to remain at the forefront of this exciting field.
References
-
DC Chemicals. (n.d.). This compound|CAS 1334177-96-6. Retrieved from [Link]
-
Al-Ahmadi, A. A., & Al-Zahrani, M. H. (2022). Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques. Pharmaceuticals, 15(9), 1123. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 5. Thermo Scientific PEG12-SPDP (PEGylated, long-chain SPDP crosslinker) 100 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
The Redox Switch: Engineering Cleavable Disulfide Bonds for Targeted Drug Delivery
Executive Summary
The exploitation of the glutathione (GSH) concentration gradient between the extracellular and intracellular environments represents one of the most robust strategies in targeted drug delivery. This guide details the physicochemical principles, synthetic strategies, and validation protocols for designing disulfide-based delivery systems. It moves beyond basic textbook definitions to address the engineering challenges of stability-release trade-offs, steric modulation, and self-immolative cascades.
The Biological Rationale: The Glutathione Gradient
The efficacy of disulfide-based systems relies entirely on the steep redox gradient between the bloodstream and the cytosol. This is not merely a difference in concentration but a fundamental shift in chemical potential.
The Quantitative Gradient
The design of a disulfide linker must account for the "stability-lability paradox": the bond must survive the oxidative environment of the plasma (
| Compartment | GSH Concentration | Redox State | Implication for Linker Design |
| Blood Plasma | Oxidizing | Linker must resist exchange with Albumin-Cys34. | |
| Microsomes | Reducing | Early-stage cleavage possible. | |
| Cytosol | Highly Reducing | Primary site of payload release. | |
| Nucleus | Highly Reducing | Critical for DNA-intercalating payloads. |
Key Insight: The 1000-fold differential allows the disulfide bond to act as a "biological fuse," triggered only upon internalization.
Mechanistic Pathway & Visualization
The cleavage mechanism is driven by Thiol-Disulfide Exchange. A free thiolate (from GSH) attacks the disulfide bond of the linker. This is an
Diagram 1: The Cellular Redox Trigger
This diagram illustrates the journey of a disulfide-linked conjugate from the oxidizing bloodstream to the reducing cytosol.
Figure 1: The "Redox Switch" mechanism showing the transition from the oxidizing extracellular space to the cytosolic reduction event.
Synthetic Engineering: Tuning Kinetics
A simple unhindered disulfide bond is often too labile for clinical applications, leading to premature drug release in circulation (off-target toxicity). To solve this, we employ Steric Hindrance .[1][]
The Gem-Dimethyl Effect
By adding methyl groups adjacent to the disulfide bond, we introduce steric bulk that impedes the approach of the attacking thiolate.
-
Unhindered (e.g., SPDP): Fast cleavage, lower plasma stability.
-
Hindered (e.g., SPDB, SPP): Slower cleavage, high plasma stability.
Case Study: Mylotarg (Gemtuzumab ozogamicin) Mylotarg utilizes a hindered linker. The methyl groups adjacent to the disulfide bond ensure the drug remains conjugated during its long circulation time but eventually releases the toxic calicheamicin payload once inside the tumor cell [1].
Self-Immolative Linkers
Often, the drug cannot function with a residual thiol group (–SH) attached after cleavage. Self-immolative spacers (e.g., p-aminobenzyl alcohol, PABC) are used.
-
Disulfide cleavage reveals a nucleophile (amine or phenol).
-
Electronic cascade (1,6-elimination) occurs.
-
Native drug is released without modification.
Experimental Protocol: In Vitro Release Assay
To validate a delivery system, you must simulate the cytosolic environment. This protocol uses Dithiothreitol (DTT) or Glutathione (GSH) to measure release kinetics.
Reagents
-
Release Media A (Extracellular mimic): PBS (pH 7.4) +
GSH. -
Release Media B (Intracellular mimic): PBS (pH 7.4) +
GSH.[3] -
Dialysis Membrane: MWCO 3.5 kDa (or appropriate for your carrier).
Step-by-Step Workflow
-
Preparation: Dissolve 5 mg of the Drug-Disulfide-Polymer conjugate in 2 mL of PBS.
-
Loading: Transfer the solution into a pre-soaked dialysis bag.
-
Incubation:
-
Place the dialysis bag into 50 mL of Media A (Control).
-
Place a second bag into 50 mL of Media B (Experimental).
-
-
Sampling: Incubate at
with gentle stirring (100 rpm).-
Withdraw 1 mL of the external medium at defined intervals: 0.5h, 1h, 2h, 4h, 8h, 12h, 24h.
-
Immediately replace with 1 mL of fresh pre-warmed medium to maintain sink conditions.
-
-
Quantification: Analyze samples via HPLC or UV-Vis spectrophotometry (depending on the drug's absorbance).
-
Data Analysis: Plot Cumulative Release (%) vs. Time.
-
Success Criteria:
release in Media A over 24h; release in Media B within 4-6h.
-
Synthesis Pathway: Pyridyl Disulfide Activation
The most reliable method for forming asymmetric disulfide bonds prevents the formation of homodimers (Linker-Linker or Drug-Drug). This relies on Pyridyl Disulfide (PDS) activation.
Diagram 2: PDS Conjugation Workflow
This flowchart outlines the chemical logic for synthesizing an asymmetric disulfide conjugate.
Figure 2: The Pyridyl Disulfide (PDS) activation route allows for stoichiometric control and visual monitoring of the reaction via the release of the yellow byproduct Pyridine-2-thione.
References
-
National Institutes of Health (NIH). (2020). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. PMC. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells. ACS Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers. PMC. Retrieved from [Link]
-
WuXi Biology. (n.d.). LUMO-Assisted Design of Disulfide Linkers. Retrieved from [Link]
Sources
SPDP-PEG8-acid safety data sheet information
Advanced Safety, Handling, and Bioconjugation Protocols
Executive Summary
SPDP-PEG8-acid (3-(2-Pyridyldithio)propionyl-PEG8-carboxylic acid) is a high-performance heterobifunctional crosslinker extensively used in the development of Antibody-Drug Conjugates (ADCs) and protein-protein interactions.[][2][3][4][5][6][7][8] Unlike hydrophobic carbon-chain crosslinkers, the hydrophilic polyethylene glycol (PEG) spacer (n=8) significantly enhances the aqueous solubility of the resulting conjugate, reducing aggregation and improving pharmacokinetics.
This guide synthesizes critical safety data, physicochemical properties, and validated experimental protocols. It is designed for researchers requiring a self-validating workflow for the activation and application of the carboxyl-terminated variant of the SPDP linker family.
Part 1: Chemical Identity & Physicochemical Profile[9]
The precise characterization of this compound is prerequisite to its application. The "Acid" designation indicates a terminal carboxylic group requiring activation (typically via EDC/NHS) prior to amine reactivity.[2]
| Property | Specification |
| Chemical Name | 3-(2-Pyridyldithio)propionyl-PEG8-acid |
| CAS Number | 1334177-96-6 |
| Molecular Formula | C₂₇H₄₆N₂O₁₁S₂ |
| Molecular Weight | 638.79 g/mol |
| Purity | ≥ 95% (HPLC) |
| Solubility | Soluble in DMSO, DMF, DCM; Water soluble (due to PEG8) |
| Appearance | Viscous oil or low-melting solid (depending on purity/temp) |
| Reactive Groups | 1. Carboxylic Acid (Target: Primary Amines via activation)2. 2-Pyridyldithio (Target: Sulfhydryls via disulfide exchange) |
| Cleavability | Cleavable via reduction (DTT, TCEP) of the internal disulfide bond |
Part 2: Safety Hazard Assessment (SDS Synthesis)
While this compound is a specialized research reagent, it presents specific hazards common to reactive organic disulfides and PEGylated acids. This assessment is synthesized from GHS-compliant safety data sheets.[9]
1. GHS Classification & Hazards[8][9][10][11]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[9]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[9]
2. Precautionary Handling (PPE)
-
Respiratory: Use N95 (US) or type P1 (EN 143) dust masks if handling powder/solid forms. Perform weighing and solvation in a chemical fume hood.
-
Cutaneous: Nitrile gloves (minimum 0.11 mm thickness) are required. The PEG moiety increases skin permeability; avoid direct contact with the dissolved reagent.
-
Ocular: Safety glasses with side shields or chemical splash goggles.
3. Storage & Stability
-
Temperature: Store at -20°C .
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) and keep desiccated.
-
Stability Risk: The disulfide bond is susceptible to oxidation or premature reduction. The carboxylic acid is stable, but if converted to an NHS ester in situ and stored, it becomes moisture-sensitive.
Part 3: Technical Application & Bioconjugation Workflow
The utility of the Acid form (vs. the pre-activated NHS ester) lies in its stability and the researcher's ability to control the activation step. The following protocol details the conversion of this compound to an amine-reactive intermediate, followed by conjugation.
Phase 1: Activation (The EDC/NHS Coupling)
Causality: The carboxylic acid is unreactive toward amines at neutral pH. We must convert it to a semi-stable NHS ester using EDC (carbodiimide) and NHS.
Reagents:
-
This compound (Stock: 100 mM in dry DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility)
-
Activation Buffer: MES Buffer (0.1 M, pH 4.7–6.0)
Protocol:
-
Dissolve this compound in dry DMSO.
-
Add EDC and NHS to the solution at a molar ratio of 1:1.2:1.2 (SPDP:EDC:NHS).
-
Incubation: React for 15–30 minutes at room temperature.
-
Note: Low pH (MES buffer) favors EDC stability and ester formation while preventing rapid hydrolysis.
-
Phase 2: Conjugation to Primary Amines (Lysine)
Causality: The newly formed NHS-ester attacks primary amines on the target protein (e.g., Antibody), forming a stable amide bond.
Protocol:
-
Buffer Exchange: Ensure the target protein is in an amine-free buffer (PBS, pH 7.2–8.0). Avoid Tris or Glycine.
-
Mixing: Add the activated SPDP-PEG8 solution to the protein.
-
Ratio: Typical challenge ratio is 10–50 molar excess of SPDP over protein.
-
-
Incubation: 30–60 minutes at Room Temperature or 2 hours at 4°C.
-
Purification: Remove excess crosslinker via Desalting Column (Zeba Spin) or Dialysis.
Phase 3: Disulfide Exchange (The Payload Reaction)
Causality: The protein now carries the Pyridyldithio group. Adding a sulfhydryl-containing payload (Drug-SH or Protein-SH) triggers a disulfide exchange, releasing pyridine-2-thione.
-
Add the Thiol-containing molecule to the SPDP-modified protein.
-
Monitoring: The release of pyridine-2-thione can be monitored at 343 nm (Extinction coefficient: 8.08 x 10³ M⁻¹cm⁻¹) to quantify the reaction progress.[3]
Part 4: Visualizing the Pathway
The following diagram illustrates the chemical logic flow from the inert acid precursor to the final cleavable conjugate.
Figure 1: Reaction pathway for this compound, detailing activation, amide bond formation, and disulfide exchange.
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure activation is done in dry solvent or acidic buffer (MES). Use immediately upon activation. |
| Precipitation | Hydrophobicity of payload | While PEG8 helps, high loading of hydrophobic drugs can precipitate the protein. Lower the molar excess. |
| No Reaction with Payload | Oxidized Sulfhydryls | Ensure the payload -SH groups are reduced. Treat payload with TCEP prior to mixing (remove TCEP if not immobilized). |
| Inaccurate Quantification | DTT Interference | DTT cleaves the SPDP linker.[5][7] Ensure DTT is removed via desalting before quantifying SPDP incorporation. |
References
-
BroadPharm. this compound Product Monograph & SDS. Retrieved from
-
Thermo Fisher Scientific. SPDP Crosslinkers User Guide.[7] Retrieved from
-
National Institutes of Health (PMC). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from
-
BenchChem. Protocol for Biotin-PEG8-acid Protein Labeling. Retrieved from
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound, 1334177-96-6 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. anaspec.com [anaspec.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: SPDP-PEG8-Acid Protein Conjugation Protocol
Abstract & Technical Scope
This guide details the protocol for utilizing SPDP-PEG8-acid (Succinimidyl 3-(2-pyridyldithio)propionate-PEG8-Carboxylic Acid) in heterobifunctional protein crosslinking. Unlike the pre-activated NHS-ester variant, the Acid form requires in-situ activation (typically via EDC/NHS) to react with primary amines. This reagent introduces a cleavable disulfide bond flanked by a hydrophilic polyethylene glycol (PEG8) spacer, significantly reducing aggregation and steric hindrance compared to hydrophobic linkers (e.g., LC-SPDP).
Key Application: Construction of Antibody-Drug Conjugates (ADCs), protein-protein dimers, and surface immobilization where solubility and spacer flexibility are critical.
Mechanism of Action
The conjugation strategy relies on a two-step heterobifunctional pathway:
-
Carboxyl Activation (Amine Targeting): The terminal carboxylic acid of this compound is activated using EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide) to form a semi-stable amine-reactive NHS ester. This intermediate reacts with lysine
-amines on Protein A , yielding a pyridyldithio-activated protein. -
Disulfide Exchange (Thiol Targeting): The pyridyldithio group on Modified Protein A reacts with a free sulfhydryl (-SH) on Protein B (or drug payload). This reaction releases pyridine-2-thione (leaving group) and forms a stable disulfide conjugate.
Why PEG8?
-
Solubility: The 8-unit PEG spacer (
30-35 Å) prevents the hydrophobicity of the SPDP moiety from precipitating sensitive proteins. -
Cleavability: The internal disulfide bond allows for payload release in reducing environments (e.g., cytosolic glutathione), essential for intracellular drug delivery.
Materials & Reagents
| Component | Specification | Storage |
| This compound | Heterobifunctional linker (MW | -20°C (Desiccated) |
| EDC (EDAC) | Carboxyl activator | -20°C (Hygroscopic) |
| Sulfo-NHS | Stabilizer for activation (Water soluble) | 4°C |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | 4°C |
| Conjugation Buffer | PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2, EDTA-free initially* | Room Temp |
| Reducing Agent | DTT or TCEP (if thiol generation is needed) | Freshly Prepared |
*Note: EDTA (1-5 mM) is recommended during the Thiol-reaction step to prevent metal-catalyzed oxidation, but avoid it during initial activation if using specific metal-dependent purification.
Experimental Protocol
Phase 1: Activation of this compound
Critical Distinction: If you possess "SPDP-PEG8-NHS Ester", skip to Phase 2. This section is strictly for the "Acid" form.
Goal: Convert the inert -COOH group into an amine-reactive NHS ester.
-
Stock Preparation: Dissolve 10 mg of this compound in 100
L of dry DMSO or DMF (Concentration 150 mM). -
Activation Mix:
-
To 1 mL of Activation Buffer (MES, pH 6.0), add:
-
10
L of this compound stock. -
0.4 mg EDC (approx. 2 mM final).
-
1.1 mg Sulfo-NHS (approx. 5 mM final).
-
-
Incubation: React for 15 minutes at Room Temperature (RT).
-
Chemistry Insight: Low pH (6.0) favors EDC stability and ester formation while minimizing hydrolysis.
-
Phase 2: Conjugation to Protein A (Amine Reaction)
-
Protein Prep: Buffer exchange Protein A into PBS (pH 7.2). Ensure concentration is 1–5 mg/mL.[1][2]
-
Reaction: Add the Activated SPDP-PEG8 mix (from Phase 1) to Protein A .
-
Stoichiometry: Aim for a 10-20 fold molar excess of Linker-to-Protein.
-
Example: For 1 mL of IgG (150 kDa, 2 mg/mL), add approx. 10-15
L of the activated linker mix.
-
-
Incubation: Incubate for 30–60 minutes at RT or 2 hours at 4°C.
-
Purification (Critical): Remove excess EDC/NHS and unreacted linker using a Desalting Column (e.g., Zeba Spin, 7K MWCO) equilibrated with PBS + 1 mM EDTA .
-
Result:Pyridyldithio-Activated Protein A .
-
Phase 3: Conjugation to Payload (Thiol Reaction)
Scenario: Conjugating Activated Protein A to a Thiol-containing Molecule (Protein B or Drug-SH).
-
Thiol Check: Ensure Protein B has free sulfhydryls. If not, reduce native disulfides with DTT/TCEP or introduce thiols via Traut’s Reagent.
-
Mixing: Mix Activated Protein A with Protein B-SH at a 1:1 to 1:3 molar ratio.
-
Incubation: React overnight at 4°C or 2-4 hours at RT.
-
Visual Check: No precipitation should occur due to the PEG8 spacer.
-
-
Monitoring: Measure Absorbance at 343 nm .
-
Mechanism:[3] The release of pyridine-2-thione is directly proportional to the number of crosslinks formed.
-
-
Final Purification: Size Exclusion Chromatography (SEC) to separate the Conjugate (High MW) from unconjugated Protein B.
Quantification & Quality Control
Calculating Degree of Labeling (DOL)
To determine how many SPDP linkers are attached to Protein A (Post-Phase 2):
-
Take an aliquot of Pyridyldithio-Activated Protein A .
-
Add DTT (final 10 mM) to cleave the pyridine-2-thione group.
-
Measure
after 15 mins. -
Calculate concentration of released pyridine-2-thione:
[4][5] -
Divide this molar concentration by the protein concentration to get moles of linker per mole of protein .
Visualization of Workflow
Caption: Stepwise activation and conjugation pathway of this compound. Blue nodes represent protein species; Red/Yellow represent linker states.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Perform activation and conjugation rapidly; keep pH < 7.5 during conjugation. |
| Precipitation | Over-modification | Reduce Linker:Protein molar ratio (aim for 5-10x excess). |
| No Pyridine-2-thione Signal (343nm) | Oxidized Thiols on Protein B | Treat Protein B with TCEP or DTT, then desalt immediately before conjugation. |
| Aggregation | Hydrophobic interactions | Ensure PEG8 variant is used; add 0.05% Tween-20 if compatible. |
References
-
BroadPharm. this compound Product Protocol & Structure. Retrieved from BroadPharm Catalog. Link
-
Thermo Fisher Scientific. SPDP Crosslinkers User Guide. (Standard SPDP chemistry grounding). Link
-
Carlsson, J., et al. (1978). Protein thiolation and reversible protein-protein conjugation.[4] Biochemical Journal, 173(3), 723–737. Link
- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Authoritative Text on Heterobifunctional Crosslinkers).
Sources
Mastering Bioconjugation: A Senior Application Scientist's Guide to SPDP-PEG8-Acid
Introduction: The Architectonics of Precision Bioconjugation
In the landscape of advanced drug development and molecular biology, the ability to selectively link biomolecules is paramount. Bioconjugation is the chemical strategy that allows for the precise coupling of molecules, enabling the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized enzymes. The choice of linker is a critical determinant of the final conjugate's stability, functionality, and in vivo performance.
This guide provides an in-depth exploration of SPDP-PEG8-acid , a heterobifunctional crosslinker designed for the versatile and controlled conjugation of biomolecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and offer expert insights into the characterization and troubleshooting of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for their specific applications.
The this compound linker possesses three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.
-
Pyridyl Disulfide: A thiol-reactive group that undergoes a disulfide exchange reaction with a free sulfhydryl group (thiol) to form a new, cleavable disulfide bond.
-
PEG8 Spacer: An eight-unit polyethylene glycol (PEG) spacer that enhances the solubility of the linker and the resulting conjugate in aqueous media, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity[1].
The heterobifunctional nature of this compound allows for a sequential and controlled two-step conjugation process, minimizing the formation of unwanted homodimers.
The Chemistry of Control: Reaction Mechanisms
A thorough understanding of the underlying chemical reactions is essential for optimizing conjugation efficiency and ensuring the integrity of the final product.
Step 1: Amine Acylation with the NHS Ester
The conjugation process is initiated by the reaction of the NHS ester moiety of this compound with a primary amine on the first biomolecule (Molecule A). This is a nucleophilic acyl substitution reaction where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS)[2].
The pH of the reaction buffer is a critical parameter. The reaction is most efficient in the pH range of 7.2 to 8.5[3][4]. At lower pH values, the primary amines are protonated and thus non-nucleophilic, slowing down the reaction. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate[3].
Step 2: Thiol-Disulfide Exchange
Once Molecule A is functionalized with the this compound linker, the pyridyl disulfide group is available to react with a thiol-containing biomolecule (Molecule B). This reaction is a thiol-disulfide exchange, where the thiolate anion of Molecule B attacks one of the sulfur atoms of the pyridyl disulfide. This results in the formation of a new disulfide bond between Molecule A and Molecule B, and the release of pyridine-2-thione[5]. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction[6]. This reaction proceeds optimally at a pH between 7 and 8[7].
Visualizing the Workflow: A Graphviz Representation
Caption: Overall workflow for bioconjugation using this compound.
Detailed Application Protocols
These protocols are designed to be a robust starting point. Optimization of molar ratios, reaction times, and concentrations may be necessary for specific applications.
Protocol 1: Activation of an Amine-Containing Protein with this compound
Objective: To functionalize a protein with the this compound linker.
Materials:
-
Protein of interest (Molecule A) with accessible primary amines (e.g., antibody, enzyme).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Activation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL[7].
-
Ensure the buffer is free of primary amines (e.g., Tris) and other nucleophiles.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-25 mM[7]. For example, dissolve 5 mg of this compound (MW: ~639 g/mol ) in approximately 313 µL of solvent for a 25 mM solution.
-
-
Activation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing[7].
-
-
Purification of the Activated Protein:
-
Remove excess, unreacted this compound and the NHS by-product by passing the reaction mixture through a desalting column equilibrated with Activation Buffer.
-
Collect the protein-containing fractions. The activated protein is now ready for the subsequent conjugation step.
-
Protocol 2: Conjugation of the Activated Protein with a Thiol-Containing Molecule
Objective: To conjugate the SPDP-activated protein with a molecule containing a free thiol group.
Materials:
-
SPDP-activated protein (from Protocol 1).
-
Thiol-containing molecule (Molecule B) (e.g., cysteine-containing peptide, small molecule drug).
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2.
-
Purification system (e.g., SEC-HPLC).
Procedure:
-
Thiol-Containing Molecule Preparation:
-
Dissolve the thiol-containing molecule in Conjugation Buffer. If the molecule has existing disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like DTT, followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the solution of the SPDP-activated protein. A 1.5 to 5-fold molar excess of the thiol-containing molecule over the activated protein is a good starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm[6].
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate from unreacted molecules and by-products using an appropriate method such as size-exclusion chromatography (SEC-HPLC)[8].
-
Quantitative Data Summary
| Parameter | Condition | Value/Range | Rationale |
| NHS Ester Reaction pH | - | 7.2 - 8.5[3][4] | Balances amine nucleophilicity with NHS ester hydrolysis. |
| NHS Ester Hydrolysis Half-life | pH 7.0, 4°C | ~4-5 hours[3] | Provides a stable reaction window at neutral pH and lower temperature. |
| NHS Ester Hydrolysis Half-life | pH 8.6, 4°C | ~10 minutes[3] | Highlights the increased instability at higher pH, necessitating shorter reaction times. |
| Thiol-Disulfide Exchange pH | - | 7.0 - 8.0[7] | Optimal for the reaction between the pyridyl disulfide and the thiol. |
| Molar Excess of this compound | - | 10-20 fold | Drives the activation reaction to completion. |
| Molar Excess of Thiol Molecule | - | 1.5-5 fold | Ensures efficient conjugation to the activated protein. |
Characterization of the Bioconjugate: A Self-Validating System
Thorough characterization is essential to confirm successful conjugation and to assess the purity and homogeneity of the final product.
SDS-PAGE Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a powerful technique to visualize the increase in molecular weight upon conjugation[9].
-
Non-reducing SDS-PAGE: The conjugated product will show a band with a higher molecular weight compared to the unconjugated protein.
-
Reducing SDS-PAGE: If the conjugate is treated with a reducing agent like DTT, the disulfide bond will be cleaved, and the protein will revert to its original molecular weight. This confirms the formation of a disulfide linkage.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius. It is an excellent method for assessing the purity of the conjugate and detecting the presence of aggregates or unreacted starting materials[8]. A successful conjugation will result in a new peak with a shorter retention time (higher apparent molecular weight) compared to the unconjugated protein.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the number of linker-payload molecules attached to the protein[10][11]. This is particularly important for determining the drug-to-antibody ratio (DAR) in ADC development.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient activation of the amine-containing molecule. | Optimize the molar excess of this compound. Ensure the reaction buffer is at the optimal pH (7.2-8.5) and free of competing nucleophiles. |
| Hydrolysis of the NHS ester. | Prepare the this compound solution immediately before use in anhydrous solvent. Control the reaction time and temperature, especially at higher pH. | |
| Inefficient thiol-disulfide exchange. | Ensure the thiol-containing molecule is fully reduced. Optimize the molar excess of the thiol molecule. | |
| Protein Aggregation | Changes in protein conformation upon conjugation. | Optimize the degree of modification by adjusting the molar ratio of the linker. Include excipients in the buffer to improve protein stability. |
| Cleavage of the Disulfide Bond | Presence of reducing agents in the buffers or during storage. | Ensure all buffers are free of reducing agents. Store the final conjugate in an appropriate buffer. |
| Heterogeneous Product | Non-specific reactions or incomplete reactions. | Optimize reaction conditions (pH, time, temperature, molar ratios) to favor the desired reaction. Purify the final conjugate using high-resolution techniques like SEC-HPLC. |
Cleavage of the Disulfide Linker
The disulfide bond in the SPDP linker can be cleaved by reducing agents such as dithiothreitol (DTT)[12]. This property is often exploited for the intracellular release of drugs from ADCs in the reducing environment of the cell.
Protocol for Cleavage:
-
Dissolve the bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Add DTT to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at 37°C.
-
Analyze the cleavage products by SDS-PAGE or SEC-HPLC.
Conclusion: Enabling Innovation in Bioconjugate Development
This compound is a versatile and powerful tool for the precise and controlled conjugation of biomolecules. Its heterobifunctional nature, coupled with the benefits of the PEG spacer, provides a robust platform for the development of a wide range of bioconjugates. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing rigorous characterization techniques, researchers can confidently generate high-quality conjugates for their specific applications in medicine, diagnostics, and biotechnology.
References
-
Fisanick, G. J., et al. (2011). Bioconjugate Chemistry, 22(9), 1832-1843. Available at: [Link]
-
AxisPharm. (2022). What is SPDP Crosslinker? Available at: [Link]
-
Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Available at: [Link]
-
G-Biosciences. (2016). How to visualize proteins after electrophoresis. Available at: [Link]
-
Chemical Society Reviews. (2012). Bioconjugation with maleimides: a review. Available at: [Link]
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Available at: [Link]
-
Bio-Rad. (n.d.). SDS-PAGE Analysis. Available at: [Link]
-
Bieniarz, C., et al. (1996). Bioconjugate Chemistry, 7(1), 88-95. Available at: [Link]
-
ResearchGate. (n.d.). Chemical conjugation with SPDP linker. Available at: [Link]
-
QIAGEN. (n.d.). Visualization of proteins in SDS PAGE gels. Available at: [Link]
-
ACS Nano. (2009). PEGylated Gold Nanoparticles Conjugated to Monoclonal F19 Antibodies as Targeted Labeling Agents for Human Pancreatic Carcinoma Tissue. Available at: [Link]
-
Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Available at: [Link]
-
Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Available at: [Link]
-
PubMed Central (PMC). (2015). Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. Available at: [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]
-
Polymer Chemistry. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Available at: [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. agilent.com [agilent.com]
- 9. aboligo.com [aboligo.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SPDP-PEG8-acid in Targeted Drug Delivery Systems
Introduction: Engineering Precision in Drug Delivery
The paradigm of drug delivery has shifted from systemic administration towards highly targeted approaches, aiming to maximize therapeutic efficacy at the disease site while minimizing off-target toxicity.[][2] At the heart of this evolution lies the design of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles, which act as guided missiles, delivering potent payloads directly to pathological cells.[][2][3] The success of these systems hinges on the crucial role of the linker, a molecular bridge that connects the targeting moiety to the therapeutic agent.[4] SPDP-PEG8-acid emerges as a key enabling technology in this field, offering a unique combination of features to create stable, yet selectively cleavable, targeted therapeutics.[5][6]
This technical guide provides an in-depth exploration of this compound, elucidating its mechanism of action and providing field-proven protocols for its application in the development of targeted drug delivery systems. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
This compound: A Multifunctional Linker for Advanced Drug Delivery
This compound is a heterobifunctional crosslinker meticulously designed for bioconjugation.[5][] Its structure incorporates three key functional domains:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a pyridyldithiol group that readily reacts with free sulfhydryl (thiol) groups to form a disulfide bond, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[][8][9] However, in the case of this compound, the NHS ester is replaced by a carboxylic acid, offering more controlled conjugation possibilities. The disulfide bond is the cornerstone of its application in drug delivery, as it remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells.[][4][6]
-
Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a hydrophilic spacer that imparts several advantageous properties to the conjugate.[5][6] It enhances the aqueous solubility of the drug-linker complex, reduces aggregation, and can minimize immunogenicity of the final conjugate.[10][11]
-
Terminal Carboxylic Acid: The free carboxylic acid group provides a versatile handle for conjugation to primary amines on targeting ligands (e.g., antibodies, peptides) or nanoparticles through the formation of a stable amide bond, typically requiring activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[5][12]
The combination of these features makes this compound an ideal candidate for constructing drug delivery systems where the therapeutic payload needs to be securely attached during circulation and efficiently released upon reaching the target site.
Mechanism of Action: Environmentally-Triggered Drug Release
The cleverness of the SPDP linker lies in its ability to exploit the differential redox potentials between the extracellular and intracellular environments. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream.[] However, upon internalization into a target cell, the significantly higher concentration of reducing agents, particularly glutathione, rapidly cleaves the disulfide bond, liberating the conjugated drug in its active form.[6][13] This targeted release mechanism is a critical factor in enhancing the therapeutic index of the drug.[]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound in the preparation and characterization of targeted drug delivery systems.
Protocol 1: Conjugation of a Thiolated Drug to an Amine-Containing Targeting Ligand (e.g., Antibody)
This two-step protocol first activates the carboxylic acid on this compound for reaction with the antibody, followed by conjugation of the thiol-containing drug.
Materials:
-
This compound
-
Targeting ligand (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)
-
Thiolated drug molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, SEC)
-
Reducing agent (e.g., Dithiothreitol, DTT) for characterization
Workflow Diagram:
Caption: Workflow for conjugating a thiolated drug to an antibody using this compound.
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Ensure the antibody solution is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., PBS).
-
-
Activation of this compound:
-
Rationale: The carboxylic acid is converted to a more reactive NHS ester to facilitate efficient reaction with the primary amines on the antibody.[5][12]
-
In a microcentrifuge tube, mix a 10-fold molar excess of this compound with a 12-fold molar excess of both EDC and NHS relative to the amount of antibody to be used.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Conjugation to the Targeting Ligand:
-
Rationale: The activated SPDP-PEG8-NHS ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.[] The reaction is typically performed at a slightly alkaline pH to ensure the primary amines are deprotonated and thus more nucleophilic.[8]
-
Add the activated this compound solution directly to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
To quench the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
-
Purification of the Antibody-Linker Conjugate:
-
Rationale: Removal of unreacted linker and activation reagents is crucial to prevent interference in the subsequent drug conjugation step and to accurately determine the degree of labeling.
-
Purify the antibody-PEG-SPDP conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with the reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
-
Conjugation of the Thiolated Drug:
-
Rationale: The pyridyldithiol group on the antibody-linker conjugate reacts with the free thiol group of the drug to form a stable, yet cleavable, disulfide bond.[6][14] This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically.[8]
-
Dissolve the thiolated drug in a suitable solvent (e.g., DMSO) and add it to the purified antibody-PEG-SPDP solution at a 5 to 10-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate (ADC) using SEC to remove excess drug and byproducts. The final product should be stored under appropriate conditions (typically at 4°C or -20°C).
-
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the drug.
-
The concentration of the antibody and the drug can be calculated using their respective extinction coefficients. The DAR is the molar ratio of the drug to the antibody.
-
The release of pyridine-2-thione during the drug conjugation step can also be used to quantify the number of attached linkers by measuring the absorbance at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).[15]
-
-
Mass Spectrometry (MS):
-
Rationale: Provides a more precise determination of the DAR and can reveal the distribution of different drug-loaded species.[10][11]
-
Analyze the intact ADC using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). The mass shift compared to the unconjugated antibody will indicate the number of conjugated drug-linker molecules.
-
2. In Vitro Drug Release Assay:
-
Rationale: This assay validates the cleavability of the disulfide linker in a reducing environment, mimicking intracellular conditions.[16]
-
Incubate the ADC in a buffer containing a reducing agent (e.g., 10 mM DTT or 5 mM glutathione) at 37°C.
-
At various time points, take aliquots of the reaction and analyze the release of the free drug using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Summary Table:
| Parameter | Method | Expected Outcome |
| Purity | Size-Exclusion Chromatography (SEC-HPLC) | >95% monomeric peak |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy / Mass Spectrometry | Typically 2-4 for optimal efficacy and safety |
| In Vitro Drug Release | HPLC after incubation with DTT/Glutathione | Time-dependent release of the free drug |
| Binding Affinity | ELISA / Surface Plasmon Resonance (SPR) | Binding affinity of ADC should be comparable to the unconjugated antibody |
Protocol 3: Formulation of Drug-Loaded Nanoparticles with this compound Surface Functionalization
This protocol describes the incorporation of this compound into a lipid-polymer hybrid nanoparticle formulation for targeted drug delivery.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Lipid mixture (e.g., lecithin, cholesterol)
-
This compound
-
Hydrophobic drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, buffer)
-
EDC and NHS
-
Targeting ligand with a free thiol group (e.g., thiolated peptide)
Workflow Diagram:
Caption: Workflow for formulating targeted nanoparticles using this compound.
Procedure:
-
Nanoparticle Formulation by Emulsion-Solvent Evaporation:
-
Rationale: This is a common method for preparing polymer-based nanoparticles, allowing for the encapsulation of hydrophobic drugs.[2]
-
Dissolve PLGA, the hydrophobic drug, the lipid mixture, and this compound in a water-miscible organic solvent.
-
Add the organic phase dropwise to a vigorously stirring aqueous phase to form an oil-in-water emulsion.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them to remove unencapsulated drug and excess reagents.
-
-
Activation of Surface Carboxyl Groups:
-
Resuspend the nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups of the this compound.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Conjugation of the Thiolated Targeting Ligand:
-
Add the thiolated targeting ligand to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature to allow for the formation of disulfide bonds.
-
Wash the nanoparticles by centrifugation to remove unreacted targeting ligand.
-
-
Characterization of Targeted Nanoparticles:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in an organic solvent.
-
In Vitro Drug Release: Perform a drug release study in the presence and absence of a reducing agent to confirm the redox-sensitive release profile.
-
Conclusion and Future Perspectives
This compound stands out as a versatile and powerful tool in the design of sophisticated targeted drug delivery systems. Its unique architecture, combining a cleavable disulfide linker, a biocompatible PEG spacer, and a versatile carboxylic acid handle, provides researchers with the means to construct highly specific and effective therapeutic agents. The protocols outlined in this guide offer a robust starting point for the development of novel ADCs and functionalized nanoparticles. As our understanding of disease biology deepens, the rational design of linkers like this compound will continue to be a driving force in the evolution of precision medicine, paving the way for more effective and less toxic therapies.
References
- Coin, I., et al. (2013). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
-
Interchim. (n.d.). SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional cross-linkers. Retrieved from [Link]
-
AxisPharm. (2022, November 8). What is SPDP Crosslinker? Retrieved from [Link]
- Vllasaliu, D., et al. (2014). Nanocarrier-Assisted Delivery of Drug(s) for the Targeted Treatment of Neurodegenerative Disease. International journal of molecular sciences, 15(12), 22496-22544.
-
ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations... Retrieved from [Link]
-
Precise PEG. (n.d.). This compound. Retrieved from [Link]
-
AxisPharm. (n.d.). SPDP PEG Crosslinkers, PEGylated PEG Reagents. Retrieved from [Link]
-
Precise PEG. (n.d.). SPDP PEG | Cleavable Disulfide Linkers for ADC. Retrieved from [Link]
- Staben, L. R., et al. (2019).
- Xu, K., et al. (2020). Case Studies for Disulfide-Linked, Self-Immolating Next-Generation Antibody Drug Conjugates. Analytical Chemistry, 92(17), 11636-11644.
-
European Medicines Agency. (2003). Description of composition of pegylated (conjugated) proteins in the summary of product characteristics - Scientific guideline. Retrieved from [Link]
- Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- Erickson, H. K., et al. (2012). Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage.
- Spring, D. R. (2017). Cleavable linkers in antibody–drug conjugates. Future Medicinal Chemistry, 9(13), 1517-1533.
- Guttman, M., et al. (2014). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. Analytical chemistry, 86(1), 383-390.
- Christie, R. J., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Journal of controlled release, 235, 297-304.
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
- Beck-Broichsitter, M., et al. (2012).
-
ResearchGate. (2015, August 30). What are the techniques to conjugate antibodies to PEGylated gold nanoparticles? Retrieved from [Link]
- Asai, T., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(21), 15993-16003.
- Piras, L., et al. (2022).
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for SPDP-PEG Conjugation. Retrieved from [Link]
- Cheng, T. C., et al. (2021). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. Pharmaceutics, 13(10), 1581.
Sources
- 2. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanocarrier-Assisted Delivery of Drug(s) for the Targeted Treatment of Neurodegenerative Disease | MDPI [mdpi.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. This compound, 1334177-96-6 | BroadPharm [broadpharm.com]
- 6. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEG Acid | BroadPharm [broadpharm.com]
- 13. biochempeg.com [biochempeg.com]
- 14. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 15. interchim.fr [interchim.fr]
- 16. pubs.acs.org [pubs.acs.org]
SPDP-PEG8-acid applications in diagnostic assays
Application Note: High-Fidelity Bioconjugation Strategies Using SPDP-PEG8-Acid in Diagnostic Assays
Abstract
The heterobifunctional crosslinker This compound (3-(2-pyridyldithio)propionyl-PEG8-carboxylic acid) represents a significant advancement over legacy hydrophobic linkers (e.g., SPDP, LC-SPDP) for diagnostic assay development. Its discrete polyethylene glycol (PEG8) spacer confers critical solubility, reduces non-specific binding (NSB), and improves the hydrodynamic stability of antibody-enzyme and antibody-surface conjugates. This guide details the mechanistic rationale and optimized protocols for deploying this compound in Enzyme-Linked Immunosorbent Assays (ELISA) and solid-phase biosensor fabrication, specifically addressing the in situ activation of the carboxylic acid moiety.
Introduction: The Senior Scientist’s Perspective
In diagnostic assay development, the linker is often the "silent failure point." Traditional hydrophobic linkers can induce protein aggregation, burying the very epitopes or active sites you aim to detect. This compound addresses this by introducing a hydrophilic, discrete PEG8 spacer (~32 Å) that solvates the conjugate.
However, unlike standard SPDP (which is supplied as a pre-activated NHS ester), This compound possesses a terminal carboxylic acid.
-
The Challenge: It requires user-initiated activation (typically EDC/sulfo-NHS).
-
The Advantage: This offers superior shelf-stability (carboxylic acids do not hydrolyze like NHS esters) and allows the scientist to control the activation timing and stoichiometry precisely, reducing the risk of over-labeling.
Mechanism of Action:
-
Activation: The carboxylic acid is converted to a semi-stable amine-reactive NHS ester in situ.
-
Amine Coupling: The activated ester reacts with primary amines (Lysine residues) on the target molecule (e.g., Antibody), forming a stable amide bond.
-
Thiol Exchange: The pyridyldithiol group reacts with sulfhydryls (-SH) on a second molecule (e.g., Enzyme or Antigen), releasing pyridine-2-thione and forming a reversible disulfide bond.
Strategic Application 1: Antibody-Enzyme Conjugation (ELISA)
This protocol describes the conjugation of an IgG antibody to Horseradish Peroxidase (HRP). We utilize this compound to "activate" the antibody, which is then reacted with a thiolated HRP.
Experimental Workflow Diagram
Caption: Workflow for heterobifunctional conjugation of IgG to HRP using this compound. Note the parallel preparation of both proteins.
Detailed Protocol
Reagents:
-
Buffer A (Activation/Coupling): PBS, pH 7.2, EDTA-free (Amine-free).
-
Buffer B (Desalting): PBS, pH 7.2, 1-5 mM EDTA (EDTA prevents oxidation of thiols).
-
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.
-
This compound: 10 mM stock in dry DMSO.
Step-by-Step Procedure:
-
Activation of this compound:
-
Prepare a mixture of EDC (5 mM) and Sulfo-NHS (5 mM) in Buffer A.
-
Add this compound stock to a final concentration of 1 mM.
-
Incubate for 15 minutes at Room Temperature (RT). Note: The pH of 7.2 is a compromise; activation is faster at pH 5.0, but pH 7.2 allows immediate addition to the antibody without buffer exchange.
-
-
Antibody Modification:
-
Add the activated SPDP-PEG8 mixture to the IgG solution (1–5 mg/mL) at a 10-20 molar excess of crosslinker over IgG.
-
Incubate for 30–60 minutes at RT.
-
Purification (Critical): Immediately desalt using a Zeba™ Spin Column or dialysis against Buffer B to remove unreacted crosslinker and byproducts. Failure to remove unreacted SPDP will block thiols on the HRP in the next step.
-
-
HRP Preparation (Thiolation):
-
React HRP with Traut’s Reagent (2-iminothiolane) at a 10-fold molar excess for 1 hour.
-
Purify via desalting column into Buffer B .
-
-
Final Conjugation:
-
Mix the SPDP-modified IgG and the Thiol-modified HRP at a 1:1 to 1:3 molar ratio.
-
Incubate for 18 hours at 4°C or 2 hours at RT.
-
Validation: Measure absorbance at 343 nm. The release of pyridine-2-thione (
) confirms the reaction is proceeding.[1]
-
Strategic Application 2: Surface Immobilization (Biosensors)
For biosensors (e.g., SPR chips, magnetic beads), this compound serves as a "landing pad" for thiolated ligands.
Rationale: The PEG8 spacer lifts the capture ligand off the surface, reducing steric hindrance and allowing better antigen recognition.
Protocol:
-
Surface Activation: Use Carboxyl-magnetic beads or Amine-magnetic beads.
-
If Amine-Beads: Activate this compound (as in Section 2.1) and react with beads. The beads are now "Pyridyldithiol-activated."
-
-
Ligand Capture:
-
Add a thiolated capture antibody or peptide (cysteine-containing) to the beads.
-
The thiol displaces the pyridine-2-thione group.
-
Wash beads 3x with PBS-Tween.
-
-
Cleavage (Optional): One unique feature of SPDP is reversibility. To release the captured analyte for Mass Spec analysis, treat beads with 25 mM DTT (Dithiothreitol). This cleaves the disulfide bond in the linker.[2][3]
Critical Quality Control: Calculating Molar Substitution Ratio (MSR)
You must quantify how many SPDP linkers are attached to your antibody before adding the enzyme.
The DTT Assay:
-
Take an aliquot of the SPDP-modified IgG (from Step 2.2.2).
-
Measure Absorbance at 280 nm (
) and 343 nm ( ). -
Add DTT (final 10 mM) to reduce the disulfide bond; incubate 15 mins.
-
Measure
again ( ).
Calculation:
Target MSR: For IgG, aim for 3–5 SPDP groups per molecule . <3 yields poor conjugation; >8 risks precipitation or inactivation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Prepare EDC/NHS and this compound immediately before use. Do not store activated mix. |
| Precipitation | Over-labeling (MSR > 8) | Reduce molar excess of this compound during the first step (try 5x or 10x). |
| High Background (ELISA) | Hydrophobic aggregation | The PEG8 spacer usually solves this. Ensure the "Acid" form was fully activated. If using standard SPDP (no PEG), switch to SPDP-PEG8. |
| No Signal at 343 nm | Oxidized Thiols | Ensure EDTA is present in buffers for the Thiol-partner. Use TCEP to reduce disulfides if needed. |
References
- Basis for extinction coefficients and general SPDP chemistry.
- Specific physicochemical properties of the PEG8 variant.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. The authoritative text on EDC/NHS activation and heterobifunctional crosslinking mechanisms.
-
Carlsson, J., et al. (1978).[4] "Protein thiolation and reversible protein-protein conjugation." Biochem J, 173, 723-737.[1][4] Link
- Foundational paper establishing the Pyridyl disulfide exchange reaction.
-
-
Evidence for PEG spacers reducing aggregation in diagnostic assays.[5]
-
Sources
Advanced Bioconjugation: Step-by-Step Guide to SPDP-PEG8-Acid Crosslinking
Introduction & Strategic Rationale
In the landscape of bioconjugation, SPDP-PEG8-acid (Succinimidyl 3-(2-pyridyldithio)propionate-PEG8-carboxylic acid) represents a high-fidelity tool for constructing Antibody-Drug Conjugates (ADCs), immunotoxins, and protein-protein complexes.
Unlike the standard SPDP-NHS ester, the Acid form provides a crucial advantage: Control . By starting with the carboxylic acid, the researcher controls the timing of activation (via EDC/NHS), preventing the hydrolysis issues common with pre-activated NHS esters stored for long periods. Furthermore, the PEG8 spacer (polyethylene glycol) solves the hydrophobicity problem inherent in standard carbon-chain crosslinkers, significantly reducing the risk of conjugate aggregation and improving in vivo solubility.
Core Mechanism
This protocol utilizes a two-phase reaction logic:
-
Carboxyl Activation (Phase I): Converting the stable acid end into a reactive NHS-ester to target primary amines (Lysine residues).
-
Disulfide Exchange (Phase II): The pyridyldithio end reacts with free sulfhydryls (Cysteine residues) to form a reversible disulfide bond, releasing pyridine-2-thione as a quantifiable byproduct.
Chemical Mechanism Visualization
The following diagram illustrates the sequential activation and conjugation pathway.
Figure 1: Reaction scheme for this compound. The acid is activated to an NHS-ester, coupled to an amine, and finally crosslinked to a sulfhydryl target.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| This compound | High Purity (>95%) | Crosslinker |
| EDC | 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl | Carboxyl Activator |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Stabilizes Active Ester |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Phase I Reaction Matrix |
| Coupling Buffer | PBS (100mM Phosphate, 150mM NaCl), pH 7.2 | Phase II Reaction Matrix |
| DMSO or DMF | Anhydrous | Solvent for SPDP stock |
Critical Equipment
-
UV-Vis Spectrophotometer (Quartz cuvettes required for UV range).
-
Desalting Columns (e.g., Zeba™ Spin or PD-10) with appropriate MWCO (Molecular Weight Cut-Off).
Experimental Protocol
Phase I: Carboxyl Activation (The "Acid" Step)
Rationale: Unlike SPDP-NHS, the acid form is not amine-reactive until activated. We use EDC/Sulfo-NHS to create a semi-stable amine-reactive intermediate.
-
Preparation of Stock Solution:
-
Activation Reaction:
-
In a microcentrifuge tube, mix the following:
-
10 µL this compound Stock (100 mM)
-
10 µL EDC (100 mM in MES Buffer)
-
10 µL Sulfo-NHS (100 mM in MES Buffer)
-
70 µL MES Activation Buffer (pH 6.0)
-
-
Incubate: 15 minutes at Room Temperature (RT).
-
Result: You now have ~10 mM of activated SPDP-PEG8-NHS ester.
-
Phase II: Conjugation to Amine-Containing Protein (Protein A)
Rationale: The activated ester reacts with lysine residues on Protein A. We use a molar excess of crosslinker to ensure sufficient modification.
-
Buffer Exchange (Critical): Ensure Protein A is in PBS-EDTA (pH 7.2) .
-
Warning: Remove all amine-containing buffers (Tris, Glycine) via dialysis or desalting, as they will compete with the protein for the crosslinker.
-
-
Reaction:
-
Add the activated SPDP mixture to Protein A.[3]
-
Recommended Ratio: 10-20 molar excess of SPDP over Protein.
-
Example: For 1 mL of IgG (150 kDa) at 2 mg/mL, add ~10-15 µL of the activated SPDP mix.
-
-
Incubation:
-
Incubate for 30–60 minutes at RT or 2 hours on ice.
-
-
Purification (Desalting):
-
Pass the reaction through a desalting column equilibrated with PBS-EDTA .
-
Purpose: Removes unreacted crosslinker and reaction byproducts (EDC urea).
-
Result:SPDP-Modified Protein A .
-
Phase III: Conjugation to Sulfhydryl Target (Protein B or Drug)
Rationale: The pyridyldithio group on Protein A reacts with free thiols on Protein B.
-
Preparation of Protein B:
-
Ensure Protein B has free sulfhydryls. If not, reduce existing disulfides with DTT/TCEP and desalt, or introduce thiols using Traut’s Reagent.
-
Note: Buffer must contain 1-5 mM EDTA to chelate metals that catalyze disulfide oxidation.
-
-
Crosslinking:
-
Mix SPDP-Modified Protein A with Thiol-Protein B.[3]
-
Molar Ratio: Typically 1:1 to 1:3 depending on size/sterics.
-
-
Incubation:
-
React overnight at 4°C or 2-4 hours at RT.
-
Observation: The release of pyridine-2-thione may turn the solution slightly yellow (visible at high concentrations).
-
Quality Control & Validation
The SPDP system is self-validating . The displacement of the pyridine-2-thione leaving group allows you to quantify exactly how many SPDP linkers are attached to Protein A.
Assay: Pyridine-2-Thione Release[4][7]
-
Take an aliquot of SPDP-Modified Protein A (from Phase II, after purification).
-
Measure Absorbance at 280 nm (
) and 343 nm ( ). -
Add DTT (Dithiothreitol) to a final concentration of 5 mM to cleave the pyridine-2-thione.
-
Incubate 15 mins.
-
Measure
again ( ).
Calculation
The Molar Extinction Coefficient (
-
= (
- ) -
Ensure you correct the Protein
for the contribution of SPDP ( contribution is approx 50% of its ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Competing Amines | Ensure Protein A buffer is free of Tris/Glycine. |
| Hydrolysis of NHS | Activate SPDP-Acid immediately before use; keep pH < 6 during activation. | |
| Precipitation | Hydrophobicity | Although PEG8 helps, extremely high crosslinker excess (>50x) can destabilize proteins. Lower the molar ratio. |
| No Change in A343 | Oxidized Thiols | Ensure Protein B thiols are reduced. Use EDTA to prevent re-oxidation. |
| Cloudy Activation Mix | Poor Solubility | Dissolve SPDP-Acid in DMSO before adding to aqueous activation buffer. |
References
- Herman, G.T., et al.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (The definitive text on crosslinking chemistry mechanisms).
-
ResearchGate. Pyridine-2-thione release assay validation. (Validation of the 343nm quantification method). [Link]
Sources
Troubleshooting & Optimization
SPDP-PEG8-acid side reactions and byproducts
Topic: Side Reactions, Byproducts, and Troubleshooting
Doc ID: TS-SPDP-008 | Version: 2.1 | Status: Active
Executive Summary
SPDP-PEG8-acid is a heterobifunctional crosslinker. Unlike its pre-activated succinimidyl ester cousins (e.g., SPDP-NHS), this molecule requires user-controlled activation of the carboxylic acid terminus before it can react with amines. This adds a layer of complexity but offers greater control over conjugation kinetics.
This guide focuses on the "invisible" chemistry that causes low yields—specifically the competition between active ester hydrolysis , N-acylurea rearrangement , and disulfide scrambling .
Module 1: The Carboxyl Terminus (Amine Coupling)
The most common point of failure is not the crosslinking itself, but the activation of the acid group.
The Mechanism of Failure: N-Acylurea Formation
When you activate the carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), you create an unstable O-acylisourea intermediate. If this intermediate does not react quickly with NHS (N-hydroxysuccinimide) or the target amine, it undergoes an irreversible rearrangement into N-acylurea .
-
The Consequence: The molecule becomes permanently unreactive toward amines. It effectively "dies" in the tube.
-
The Diagnostic: N-acylurea is stable and often co-elutes with your product in HPLC, leading to correct mass readings but zero conjugation activity.
Protocol: Preventing Activation Failure
To maximize the "Active Ester" pathway and minimize the "Dead-End" pathway:
-
Two-Step Activation (Recommended):
-
Step 1: Activate this compound with EDC/NHS in MES Buffer (pH 4.7–6.0) for 15 minutes. The acidic pH stabilizes the active ester and suppresses hydrolysis.
-
Step 2: Adjust pH to 7.2–7.5 immediately upon adding the amine-containing target.
-
-
The Quench: If performing a one-pot reaction, excess EDC must be quenched (using 2-mercaptoethanol or excess glycine) to prevent it from crosslinking the proteins to themselves (polymerization).
Figure 1: The Activation Fork. Path A (Green) leads to conjugation. Path B (Red) leads to irreversible N-acylurea formation, a common cause of low yield.
Module 2: The Pyridyldithio Terminus (Thiol Coupling)
This end of the molecule acts as a built-in spectrophotometric sensor.
The Byproduct: Pyridine-2-Thione
Upon reaction with a sulfhydryl (thiol) group, the SPDP moiety releases pyridine-2-thione .
-
Why it matters: This is not just waste; it is your diagnostic tool.
-
Quantification: Pyridine-2-thione absorbs light strongly at 343 nm (Extinction Coefficient:
).
Side Reaction: Disulfide Scrambling
If the reaction pH is too high (> pH 8.0) or if free thiols are present in excess without protection (EDTA), the disulfide bond can "scramble," causing the linker to detach or proteins to dimerize.
Key Calculation for Reaction Monitoring:
Figure 2: The Disulfide Exchange.[1] The release of Pyridine-2-Thione (Yellow) is stoichiometric to the formation of the conjugate (Green).
Module 3: Troubleshooting Guide (FAQ)
Symptom: Low Conjugation Yield (Amine Side)
| Potential Cause | Diagnosis | Corrective Action |
| Hydrolysis of NHS Ester | Reaction pH was > 8.0 or aqueous activation time > 20 mins. | Perform activation in dry organic solvent (DMSO/DMF) or acidic buffer (MES, pH 5.0) before adding to protein. |
| N-Acylurea Formation | Low yield despite fresh reagents; "dead" linker peaks on MS. | Increase NHS:EDC ratio. Ensure activation buffer is free of amines and carboxyls (e.g., avoid Citrate/Glycine). |
| Incomplete Activation | No change in protein mobility on SDS-PAGE. | Use a 10-fold molar excess of EDC/NHS relative to the this compound. |
Symptom: Low Conjugation Yield (Thiol Side)
| Potential Cause | Diagnosis | Corrective Action |
| Oxidized Thiols | Target protein has no free -SH (dimerized). | Pre-treat protein with TCEP or DTT, then desalt thoroughly to remove the reducing agent before adding SPDP. |
| Buried Thiols | Protein has Cys residues but they are inaccessible. | Add 2-4mM EDTA to the buffer to chelate metals that promote oxidation. Consider mild denaturants (Urea) if structure permits. |
| Premature Cleavage | High A343 reading in the blank/control. | Ensure pH is < 7.[2]5. High pH promotes hydrolysis of the disulfide bond. |
Symptom: "Ghost" Peaks or Precipitate
-
Issue: A yellow tint or precipitate forms during the reaction.
-
Explanation: The yellow tint is likely the Pyridine-2-thione byproduct (good). Precipitate usually indicates over-crosslinking (bad) or poor solubility of the target protein after modification.
-
Fix: If precipitating, reduce the molar excess of this compound. While PEG8 improves solubility, attaching too many hydrophobic SPDP groups before the PEG engages can destabilize some proteins.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on EDC/NHS and disulfide chemistry).
-
Thermo Fisher Scientific. SPDP Crosslinkers User Guide.
-
BroadPharm. this compound Product Data & Reactivity.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123–130.
- Stuchbury, T., et al. (1975). Reporter group delivery systems: Pyridine-2-thione release. Biochemical Journal, 151(2), 417–432.
Sources
SPDP-PEG8-acid reaction not working with my protein
Technical Support Center: Bioconjugation & Crosslinking Ticket Subject: SPDP-PEG8-acid reaction failure Responder: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The "Acid" Trap
If your this compound reaction is failing, the most probable cause (90% of cases) is a chemical functionality mismatch.[1][2]
This compound is NOT amine-reactive. [1][2][3]
Standard SPDP reagents are typically sold as NHS esters (N-hydroxysuccinimide), which react spontaneously with protein amines.[1][2][4][5] However, the -acid suffix in your reagent name indicates a terminal carboxylic acid .[1] This group is inert toward amines under standard physiological conditions. To conjugate this to a protein, you must manually activate the carboxyl group using EDC (carbodiimide) and NHS chemistry.
If you have added this compound directly to your protein without activation, no reaction has occurred.[1][2][3] The linker is likely floating free in solution or has been removed during desalting.
Part 1: Diagnostic Flowchart
Before proceeding, trace your workflow through this decision matrix to isolate the failure point.
Figure 1: Troubleshooting logic flow.[1][2][3] The primary failure mode for "-acid" reagents is the lack of EDC/NHS activation.[3]
Part 2: The Fix (Protocols)
If you confirmed you have the -acid version, you must perform a two-step activation.[1][2] Do not attempt a one-step reaction (mixing EDC, linker, and protein simultaneously), as this will crosslink the protein's own carboxyls and amines to each other (polymerization).
Protocol A: Carboxyl Activation (The Missing Step)
Reagents Needed:
-
EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)[1][2][3]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Crucial: No phosphates or amines).
-
Conjugation Buffer: PBS, pH 7.2 (Phosphate Buffered Saline).
Step-by-Step Procedure:
-
Solubilization: Dissolve this compound in dry DMSO to 50 mM.
-
Why? The PEG chain aids aqueous solubility, but the acid form is most stable in organic solvent.
-
-
Activation (The "Hot" Mix):
-
Add this compound (final 1 mM) to Activation Buffer .[1][2][3]
-
Immediately add EDC (final 2 mM) and Sulfo-NHS (final 5 mM).[2]
-
React for 15 minutes at room temperature.
-
Mechanism:[2][4][7] EDC reacts with the carboxyl to form an unstable O-acylisourea, which Sulfo-NHS displaces to form a semi-stable amine-reactive NHS ester.[1][2][3]
-
-
Quenching/Desalting (Critical):
-
Add 2-mercaptoethanol (20 mM final) to quench excess EDC.[1][2][7]
-
Why? If unquenched EDC touches your protein, it will crosslink the protein to itself.
-
Alternative: Quickly pass the reaction through a desalting column (Zeba spin column) equilibrated with Conjugation Buffer to remove EDC and transfer the now-activated linker into physiological pH.
-
-
Conjugation:
Part 3: Verification (Did it work?)
You cannot rely on "yield" or "precipitation" to verify this chemistry. You must chemically validate the presence of the Pyridyldithio group.
The Pyridine-2-Thione Release Assay
SPDP reagents contain a disulfide bond cleavable by DTT.[1][2][3][4][5][8] Upon cleavage, they release pyridine-2-thione, which absorbs strongly at 343 nm.[1][2][3]
-
Blank: Take 100 µL of your conjugated protein (purified/desalted).
-
Sample: Take another 100 µL of conjugated protein + 5 µL of 100 mM DTT. Incubate 15 mins.
-
Measure: Read Absorbance at 343 nm (
) of both. -
Calculate:
[2]
Interpretation:
-
Ratio < 0.5: Reaction failed. (Likely hydrolysis or bad activation).[9]
-
Ratio 1–4: Successful conjugation (Typical for antibodies).
-
Ratio > 10: Over-labeling (Risk of precipitation/denaturation).
Part 4: Frequently Asked Questions (Technical)
Q1: Why can't I just use the SPDP-PEG8-NHS ester? A: You absolutely can, and it is easier.[1][2] The -NHS ester version skips the activation steps above. However, the -Acid version is far more stable for long-term storage.[1][2] NHS esters hydrolyze (break down) in moisture within minutes. If your lab has an old bottle of SPDP-NHS, it is likely dead (hydrolyzed back to acid).[1] The -Acid form is robust and allows you to generate "fresh" NHS ester on demand.
Q2: My protein precipitated immediately after adding the linker. Why? A: This is likely over-labeling or solvent shock .
-
Hydrophobicity: Even with PEG8, the SPDP core is hydrophobic. Attaching too many linkers changes the protein's isoelectric point and solubility. Aim for a lower molar excess (e.g., 5-10x instead of 20-50x).
-
DMSO: Ensure the final DMSO concentration in the protein mixture is < 10% (ideally < 2%).
Q3: Can I use Tris buffer? A: NO. Tris contains a primary amine. If you use Tris during the conjugation step, the activated SPDP will react with the Tris molecules instead of your protein. Use PBS, HEPES, or Borate.
Q4: I used EDC but didn't use NHS/Sulfo-NHS. Is that okay? A: It is risky. EDC alone forms an O-acylisourea intermediate that is extremely unstable (seconds to minutes) and prone to hydrolysis. Adding NHS stabilizes this intermediate, extending its half-life to hours, giving you enough time to mix it with your protein.[1]
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS and SPDP chemistry).
-
Thermo Fisher Scientific. SPDP Crosslinkers User Guide.
-
BroadPharm. this compound Product Data.
-
Bangalore, et al. (2022).[5] EDC/NHS activation mechanisms in protein conjugation. ResearchGate Discussions.
Sources
- 1. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 2. Pyrithione - Wikipedia [en.wikipedia.org]
- 3. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Scale-Up Support Center: SPDP-PEG8-Acid Bioconjugation
Technical Guide & Troubleshooting Repository
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Scaling Up SPDP-PEG8-Acid Reactions (Carboxyl-to-Amine & Thiol-Exchange)
Introduction: The Scale-Up Paradox
Welcome. If you are accessing this guide, you are likely transitioning from milligram-scale discovery (1–10 mg) to gram-scale process development.
The This compound linker presents a specific set of challenges compared to its pre-activated NHS-ester cousins. Because you are starting with the carboxylate form (–COOH), you must perform an in situ activation (typically EDC/s-NHS) before conjugation. At small scales, excess reagents mask inefficiencies. At large scales, the competition between activation , hydrolysis , and aminolysis becomes the rate-limiting factor for batch consistency.
This guide treats the "Acid" form specifically. If you are using the pre-activated NHS ester, skip to Module 2.
Module 1: Activation of this compound
The Challenge: Generating the active NHS-ester in situ without hydrolyzing the sensitive pyridyldithiol group or causing reagent precipitation.
Core Protocol: Two-Step Activation (Recommended for Scale)
Why Two-Step? Mixing EDC/NHS/Linker/Protein simultaneously (One-Step) causes uncontrolled crosslinking of the protein (protein-COOH reacting with protein-NH2). You must activate the linker first.
Step-by-Step Methodology:
-
Solubilization: Dissolve this compound in anhydrous DMAc (Dimethylacetamide) or DMSO .
-
Scale-Up Insight: DMAc is often preferred over DMSO at scale due to lower viscosity and easier removal by TFF, though DMSO is acceptable.
-
Concentration: Aim for 50–100 mM.
-
-
Activation Cocktail:
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : 1.2 – 1.5 molar equivalents relative to linker.
-
Add s-NHS (N-hydroxysulfosuccinimide) : 1.1 – 1.2 molar equivalents.
-
Buffer: MES Buffer (50 mM, pH 6.0).[1] Crucial: EDC is most stable at pH 4.5–6.0. Do not activate in PBS (pH 7.4).
-
-
Incubation: 15–30 minutes at 20°C.
Troubleshooting: Activation Failure
| Symptom | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of O-acylisourea | The intermediate formed by EDC is unstable. If pH > 6.5 during activation, it hydrolyzes back to the acid before reacting with NHS. Strictly maintain pH 5.0–6.0 during activation. |
| Precipitation in Vial | EDC Urea byproduct | The urea byproduct of EDC can be insoluble at high concentrations. Ensure your activation buffer volume is sufficient (keep organic solvent < 20% v/v during activation phase). |
| Loss of Pyridyldithiol | Reducing Agents | Ensure no trace DTT or TCEP is present in glassware or buffers. The disulfide bond in SPDP is cleavable; accidental reduction ruins the linker. |
Module 2: The Conjugation Reaction
The Challenge: Managing the "Mixing Zone" where the hydrophobic linker meets the aqueous protein.
Visualizing the Pathway
The following diagram illustrates the critical reaction path and failure points.
Caption: Activation pathway showing the critical O-Acylisourea intermediate. Failure to react quickly with s-NHS leads to N-Acylurea rearrangement (Dead End).
FAQ: Reaction Engineering
Q: I see immediate turbidity when adding the activated linker to the protein. Is my batch ruined?
-
Diagnosis: This is "shock precipitation." The local concentration of the hydrophobic SPDP moiety exceeded its solubility limit before it could disperse.
-
Scale-Up Fix:
-
Dilution: Do not add the activation mix directly. Dilute it further with your reaction buffer (if solubility permits) or add it slowly.
-
Flow Rate: Use a peristaltic pump for addition, not a pipette.
-
Mixing: Ensure vigorous stirring (without foaming). Ideally, add the linker into the vortex of the stirring protein solution.
-
Co-solvent: Ensure the final reaction mixture contains 5–10% DMAc or DMSO to keep the linker solubilized during the reaction window.
-
Q: My Drug-to-Antibody Ratio (DAR) is inconsistent between 100mg and 1g batches.
-
Diagnosis: Mixing time at scale is longer than at small scale. Since NHS-ester half-life is pH-dependent, hydrolysis competes with conjugation more aggressively at scale if mixing is slow.
-
Scale-Up Fix:
-
pH Tuning: Lower the conjugation pH slightly. Reaction at pH 7.2 is slower than at 8.0, but the hydrolysis rate drops significantly, preserving the active ester longer during the mixing phase.
-
Stoichiometry: You may need to increase the linker equivalents by 10–20% when scaling up to account for mixing inefficiencies.
-
Module 3: Purification (TFF vs. Dialysis)
The Challenge: Removing excess this compound and organic solvents efficiently. Dialysis is non-viable at >1g scale.
Protocol: Tangential Flow Filtration (TFF)
System: Pellicon (Millipore) or similar cassette-based systems. Membrane: 30 kDa MWCO (for typical IgG).
| Parameter | Recommendation | Rationale |
| Membrane Chemistry | Regenerated Cellulose (RC) | Low protein binding; resistant to trace DMSO/DMAc. |
| Transmembrane Pressure (TMP) | 10 – 15 psi | High TMP can cause gel-layer formation, trapping the linker near the membrane and preventing clearance. |
| Cross-Flow Rate | 4 – 6 L/min/m² | Sufficient shear is needed to prevent concentration polarization. |
| Diafiltration Volumes (DV) | 8 – 10 DV | SPDP-PEG8 is "sticky." Standard 5-6 DV is often insufficient. |
| Buffer Exchange | PBS + 1-2 mM EDTA | Critical: EDTA chelates metals that catalyze disulfide oxidation/reduction. |
Q: The retentate (product) looks slightly yellow. Is this normal?
-
Answer: No. This compound is colorless. A yellow tint usually indicates the release of Pyridine-2-thione , meaning the disulfide bond has been cleaved.
-
Root Cause: Free thiols in the protein or high pH (>8.5) causing hydrolysis of the disulfide.
-
Action: Check the pH immediately. If pH is high, adjust to 7.0. If pH is normal, your protein may have free surface cysteines reacting with the linker (premature crosslinking).
Module 4: Analytics & Quality Control
The Challenge: Verifying the "Acid" activation and final substitution.
The Pyridine-2-Thione Assay (Substitution Check)
You cannot rely on mass spec alone for large heterogeneous proteins. You must use the intrinsic release of the pyridine-2-thione group.
-
Aliquot: Take a known amount of conjugated protein.
-
Reduce: Add DTT (final 10–20 mM).
-
Measure: Read Absorbance at 343 nm .
-
Calculate:
-
Extinction Coefficient (
) of Pyridine-2-thione = .
-
Decision Tree: Troubleshooting Low Substitution
Caption: Diagnostic flow for identifying the root cause of low drug-linker attachment.
References
-
BroadPharm. this compound Product Specification & Reactivity. Catalog BP-21940. Retrieved from
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[2] (Chapter 3: Zero-Length Crosslinkers - EDC/NHS Chemistry).
-
Thermo Fisher Scientific. SPDP Crosslinkers Technical Guide. Retrieved from
-
Sigma-Aldrich. Tangential Flow Filtration in ADC Manufacturing. Retrieved from
-
Totaro, K. A., et al. (2016). "Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates." Bioconjugate Chemistry, 27(4), 994–1004.
Sources
Validation & Comparative
SPDP-PEG8-acid alternatives for bioconjugation
An Expert's Guide to Selecting Alternatives for SPDP-PEG8-Acid in Bioconjugation Strategies
For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical decision that dictates the stability, efficacy, and ultimate success of a bioconjugate. For years, reagents like this compound have been staples in the bioconjugation toolbox, prized for their heterobifunctional nature and cleavable disulfide bond. However, the expanding complexity of modern biotherapeutics, from antibody-drug conjugates (ADCs) to targeted nanoparticles, necessitates a more nuanced approach. The "one-size-fits-all" mindset is obsolete.
This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond a simple catalog of products. We will dissect the critical chemical and functional differences between these reagents, grounded in experimental rationale, to empower you to make informed, data-driven decisions for your specific application. We will explore the fundamental trade-offs between linker cleavability, the chemical stability of the formed conjugate, and the biophysical impact of the spacer arm, ensuring every protocol described is a self-validating system.
Understanding the Benchmark: this compound
This compound is a heterobifunctional crosslinker featuring two key reactive moieties separated by a polyethylene glycol (PEG) spacer.[1][2]
-
N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3] This reaction is typically performed at a slightly alkaline pH (7.2-8.5).[4]
-
Pyridyldithiol: This group selectively reacts with free sulfhydryl (thiol) groups, found on cysteine residues, to form a disulfide bond.[5] This disulfide exchange reaction proceeds optimally at a pH of 7-8 and releases a byproduct, pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[6]
-
PEG8 Spacer: The eight-unit PEG chain enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and provides a flexible spacer arm to minimize steric hindrance.[7][8]
-
Cleavable Disulfide Bond: The newly formed disulfide bond is cleavable under reducing conditions, such as in the presence of dithiothreitol (DTT) or within the reducing environment of the cell cytoplasm.[6][7]
This combination of features makes this compound a versatile tool, particularly for applications like ADC development, where the payload must be released from the antibody upon internalization into a target cell.[7]
Figure 1: Two-step conjugation workflow using this compound.
The Decision Matrix: Key Criteria for Selecting an Alternative
Choosing the right crosslinker involves a multi-faceted analysis of your biological system and therapeutic goals. We will frame our comparison around four critical decision points.
Criterion 1: Linker Stability and Cleavability
The most significant divergence from SPDP chemistry is the choice between a cleavable and a non-cleavable linker. This decision has profound implications for the mechanism of action and toxicity profile of a bioconjugate.[]
Cleavable Linkers (e.g., SPDP):
-
Mechanism: Designed to release the payload under specific physiological conditions (e.g., reduction of disulfides by intracellular glutathione, cleavage by lysosomal enzymes).[10]
-
Advantages: Can enable the "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells, which can be beneficial in heterogeneous tumors.[10][11]
-
Disadvantages: Prone to premature payload release in systemic circulation, which can lead to off-target toxicity and a reduced therapeutic window.[12] The disulfide bond in SPDP conjugates can be susceptible to exchange with circulating thiols like albumin.
Non-Cleavable Linkers (e.g., SMCC-based):
-
Mechanism: The payload is only released upon complete lysosomal degradation of the antibody carrier protein.[10]
-
Advantages: Offer significantly higher plasma stability, reducing the risk of systemic toxicity from prematurely released payload.[12] This often results in a better-tolerated therapeutic and a wider therapeutic window.[11][12]
-
Disadvantages: The released payload is typically the drug molecule with an attached amino acid residue from the antibody, which may have different cell permeability and activity compared to the parent drug. The bystander effect is generally absent.[11]
Featured Alternative 1: SMCC-PEGn-Acid
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a cornerstone of non-cleavable linker technology.[13][14] The SMCC-PEGn-Acid series provides a direct, non-cleavable alternative to this compound.
-
Reactive Groups: NHS ester (amine-reactive) and Maleimide (sulfhydryl-reactive).
-
Mechanism: The maleimide group reacts with thiols via a Michael addition reaction to form a stable, non-reducible thioether bond.[15]
-
Key Difference: The thioether bond is not susceptible to cleavage by reducing agents, ensuring the conjugate remains intact until the entire antibody is degraded.[16]
Criterion 2: Sulfhydryl-Reactive Chemistry
Even within the realm of thiol-reactive linkers, the choice between a pyridyldithiol and a maleimide group is critical and impacts conjugate stability.
Pyridyldithiol (SPDP):
-
Bond Formed: Disulfide (-S-S-).
-
Stability: Reversibly cleavable with reducing agents. Can be susceptible to thiol exchange in plasma.
Maleimide (SMCC, Mal-PEGn-NHS):
-
Bond Formed: Thioether.
-
Stability: Generally considered stable and non-cleavable. However, traditional N-alkyl maleimide conjugates can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin.[17] This has been a significant challenge in the development of stable ADCs.[18]
-
The Causality: The retro-Michael reaction is a chemical equilibrium that can favor the dissociation of the thiol from the maleimide ring. To address this, next-generation maleimide derivatives, such as N-aryl maleimides, have been developed to create more stable thioether bonds by accelerating stabilizing hydrolysis of the thiosuccinimide ring.[17]
Featured Alternative 2: Mal-PEGn-NHS Ester
This class of reagents directly replaces the pyridyldithiol group of SPDP with a maleimide group, allowing for a direct comparison of the resulting bond stability while keeping the amine-reactive chemistry and PEG spacer consistent.
-
Reactive Groups: NHS ester (amine-reactive) and Maleimide (sulfhydryl-reactive).
-
Mechanism: Forms a stable thioether bond.
-
Key Advantage: Allows for the creation of non-cleavable conjugates, but researchers must be aware of the potential for retro-Michael deconjugation and may need to consider advanced maleimide platforms for applications requiring high in-vivo stability.[17]
Criterion 3: The PEG Spacer Length
The "8" in this compound is not arbitrary. The length of the PEG spacer significantly influences the physicochemical properties of the final conjugate.[19]
-
Solubility & Aggregation: Longer PEG chains generally impart greater water solubility and reduce the propensity for protein aggregation.[8]
-
Pharmacokinetics (PK): PEGylation is known to increase the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation time in the body.[20]
-
Steric Hindrance & Binding: The spacer arm physically separates the conjugated molecules. A longer spacer may be necessary to overcome steric hindrance and allow a conjugated payload to interact with its target, or for an antibody to bind its antigen without interference from a bulky drug molecule.[21] However, an excessively long and flexible PEG chain could potentially fold back and mask the active site.[21]
Featured Alternatives 3: Crosslinkers with Variable PEG Lengths (PEG4, PEG12, PEG24)
Most major suppliers offer SPDP, SMCC, and Maleimide crosslinkers with a wide range of PEG spacer lengths (e.g., 2, 4, 6, 12, 24 units).[7][22] The choice is entirely application-dependent. For instance, a study on nanocarrier targeting found that a shorter PEG linker (0.65 kDa) was optimal for targeting one cell line, while a much longer linker (5 kDa) was required for efficient targeting of primary cells.[8][23]
The Experimental Rationale: The optimal PEG length is rarely predictable and must be determined empirically. A common strategy is to synthesize conjugates with 3-4 different PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24) and compare their performance in relevant in-vitro and in-vivo assays (e.g., binding affinity, cytotoxicity, PK studies).
Comparative Data Summary
| Feature | This compound | SMCC-PEGn-Acid | Mal-PEGn-NHS Ester |
| Amine Reactive Group | NHS Ester | NHS Ester | NHS Ester |
| Sulfhydryl Reactive Group | Pyridyldithiol | Maleimide | Maleimide |
| Bond Formed | Disulfide | Thioether | Thioether |
| Cleavability | Cleavable (Reducing agents) | Non-Cleavable | Non-Cleavable |
| Relative Stability | Moderate (Susceptible to thiol exchange) | High (Potential for retro-Michael) | High (Potential for retro-Michael) |
| Key Advantage | Controlled payload release | High in-vivo stability | Direct non-cleavable analog to SPDP |
| Key Disadvantage | Potential for premature release | No "bystander effect" | Potential deconjugation |
| Common Applications | Cleavable ADCs, Reversible labeling | Non-cleavable ADCs, Stable protein-protein conjugation | Non-cleavable ADCs, Surface modification |
Experimental Protocols: A Self-Validating Approach
Trustworthy protocols are designed not just to create a product, but to validate its properties. Here, we provide a detailed protocol for a standard conjugation and a subsequent assay to empirically test the stability of different linker chemistries.
Protocol 1: Two-Step Antibody-Payload Conjugation using an Amine-Reactive, Thiol-Reactive Crosslinker
This protocol describes the conjugation of a payload containing a free thiol to an antibody. It is applicable to SPDP, SMCC, or Maleimide-PEG-NHS ester linkers by adjusting the final reaction step.
Rationale: A two-step process provides greater control and prevents self-conjugation or polymerization of the antibody.[24] The antibody is first "activated" with the NHS-ester end of the linker, and after removing excess linker, the maleimide or pyridyldithiol-functionalized antibody is reacted with the thiol-containing payload.
Materials:
-
Antibody (1-5 mg/mL) in amine-free buffer (e.g., PBS, Borate), pH 7.2-8.0.
-
Crosslinker (this compound or alternative) dissolved in anhydrous DMSO or DMF to make a 10-25 mM stock solution.[25]
-
Thiol-containing payload.
-
Reducing Agent (if needed for payload): TCEP (Tris(2-carboxyethyl)phosphine).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (SEC) column or spin desalting columns.
Figure 2: General experimental workflow for two-step bioconjugation.
Step-by-Step Methodology:
-
Preparation: Ensure your antibody solution is at the correct concentration and in an amine-free buffer at pH 7.2-8.0. Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be avoided.
-
Activation of Antibody:
-
Immediately before use, prepare the crosslinker stock solution in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.[25]
-
-
Removal of Excess Linker:
-
Immediately following incubation, remove non-reacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). This step is critical to prevent the linker from reacting with your payload.
-
-
Conjugation to Thiolated Payload:
-
If the payload's thiol group is protected as a disulfide, it must first be reduced. Incubate the payload with a 10-fold excess of TCEP for 30 minutes and use immediately. DTT can also be used, but must be removed prior to conjugation as it will react with the linker.
-
Add the thiol-containing payload to the activated antibody solution. A 3- to 5-fold molar excess of payload over available reactive sites on the antibody is a good starting point.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Purification and Analysis:
-
Purify the final antibody-payload conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC).
-
Analyze the final product to determine the drug-to-antibody ratio (DAR) and percentage of unconjugated antibody. Hydrophobic Interaction Chromatography (HIC) is the gold standard for this analysis.
-
Protocol 2: Comparative In-Vitro Stability Assay
Rationale: To validate the choice of linker, it is essential to test the stability of the resulting conjugate under physiologically relevant conditions. This protocol compares the stability of a disulfide-linked conjugate (from SPDP) versus a thioether-linked conjugate (from a maleimide-based linker).
Methodology:
-
Prepare Conjugates: Synthesize two batches of your bioconjugate using the protocol above: one with SPDP-PEG-NHS and one with Mal-PEG-NHS. Purify both to a high degree and characterize their initial DAR.
-
Incubation:
-
Dilute each conjugate to a final concentration of 100 µg/mL in fresh human or mouse plasma.
-
As a control, dilute each conjugate in PBS, pH 7.4.
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), take an aliquot from each sample.
-
Analyze the aliquots by a suitable method to determine the amount of payload still conjugated to the antibody. HIC-HPLC is ideal as it can separate species with different DARs. Alternatively, an ELISA-based assay could be developed.
-
-
Data Interpretation:
-
Plot the average DAR or percentage of intact conjugate against time for each condition.
-
Expected Result: The thioether-linked conjugate is expected to show minimal change in DAR over the time course in both PBS and plasma. The disulfide-linked conjugate may show a time-dependent decrease in DAR, particularly in plasma, indicating payload loss due to thiol-disulfide exchange. A study on N-aryl maleimides showed less than 20% deconjugation after 7 days in serum, whereas N-alkyl maleimides showed 35-67% deconjugation under the same conditions.[17] This highlights the importance of selecting the right maleimide chemistry for maximal stability.
-
Conclusion
The era of assuming a single crosslinker is sufficient for all bioconjugation needs is over. While this compound remains a valuable tool for creating cleavable bioconjugates, a deep understanding of the alternatives is paramount for the modern drug developer. The decision between a cleavable disulfide and a non-cleavable thioether bond, the nuances of maleimide chemistry, and the empirical optimization of PEG spacer length are all critical variables that must be addressed. By employing a logical, data-driven selection process and using self-validating experimental protocols, researchers can engineer more stable, potent, and safer bioconjugates tailored to meet the precise demands of their therapeutic or diagnostic goals.
References
-
Precise PEG. (n.d.). This compound. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound|CAS 1334177-96-6. Retrieved from [Link]
-
AxisPharm. (n.d.). SPDP PEG Crosslinkers, PEGylated PEG Reagents. Retrieved from [Link]
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Retrieved from [Link]
-
MDPI. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Retrieved from [Link]
-
Precise PEG. (n.d.). SPDP PEG | Cleavable Disulfide Linkers for ADC. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Retrieved from [Link]
-
ACS Publications. (2021). Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. Retrieved from [Link]
-
ResearchGate. (2025). Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). A review of conjugation technologies for antibody drug conjugates. Retrieved from [Link]
-
Pierce Biotechnology. (n.d.). Cross-Linking Reagents. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
PubMed. (2022). Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Retrieved from [Link]
-
ADC Review. (n.d.). Bioconjugation Technology Selection during Early-Stage Development. Retrieved from [Link]
-
Assay Genie. (n.d.). Antibody Conjugation: Techniques and Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Retrieved from [Link]
-
PubMed. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Retrieved from [Link]
-
YouTube. (2020). Method to Conjugate Antibody and DNA | Bioconjugation. Retrieved from [Link]
-
ResearchGate. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. This compound|CAS 1334177-96-6|DC Chemicals [dcchemicals.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. SPDP | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. biochempeg.com [biochempeg.com]
- 13. Bioconjugation Reagents | TCI AMERICA [tcichemicals.com]
- 14. 交联剂选择指南 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. purepeg.com [purepeg.com]
- 17. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medkoo.com [medkoo.com]
- 20. researchgate.net [researchgate.net]
- 21. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SPDP PEG | BroadPharm [broadpharm.com]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Assessing the Purity of SPDP-PEG8-Acid Conjugates
For researchers, scientists, and drug development professionals, the reliable synthesis and purification of bioconjugates are paramount to the success of their therapeutic and diagnostic innovations. The SPDP-PEG8-acid linker is a valuable tool in this endeavor, offering a versatile platform for conjugating molecules via amine and thiol groups.[1][][3] This guide provides an in-depth comparison of analytical techniques to assess the purity of this compound conjugates, grounded in scientific principles and practical expertise.
The Critical Role of Purity in Bioconjugation
The purity of a bioconjugate directly impacts its efficacy, safety, and reproducibility in downstream applications.[] Impurities, which can include unreacted starting materials, homodimers, or conjugates with incorrect stoichiometry, can lead to off-target effects, reduced therapeutic potency, and immunogenicity. Therefore, a robust analytical workflow to verify the purity of the final conjugate is not merely a quality control step but a foundational component of reliable research and development.
This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a pyridyldithiol group reactive towards sulfhydryl groups.[1][5] The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1][6] The disulfide bond within the SPDP moiety allows for cleavable conjugation, a desirable feature in many drug delivery systems.[3][7]
A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of conjugate purity. A combination of orthogonal methods is essential for a comprehensive evaluation. This guide will focus on a workflow integrating chromatography, mass spectrometry, and electrophoresis.
Experimental Workflow for Purity Assessment
The following diagram illustrates a recommended workflow for assessing the purity of an this compound conjugate, for instance, an antibody-drug conjugate (ADC).
Caption: A comprehensive workflow for the purity assessment of this compound conjugates.
In-Depth Analysis Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying components in a mixture.[] For this compound conjugates, Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are particularly valuable.
-
Reverse-Phase HPLC (RP-HPLC):
-
Principle: Separates molecules based on their hydrophobicity. The non-polar stationary phase interacts with the hydrophobic regions of the analyte. A gradient of increasing organic solvent is used to elute the molecules, with more hydrophobic species eluting later.
-
Application: RP-HPLC can effectively separate the unconjugated protein, free drug/payload, and conjugates with different drug-to-antibody ratios (DAR). This allows for the quantification of the desired conjugate and major impurities.
-
Causality: The addition of the this compound linker and a hydrophobic payload increases the overall hydrophobicity of the protein, leading to a longer retention time on the RP column compared to the unconjugated protein.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: A less denaturing alternative to RP-HPLC, HIC separates molecules based on their surface hydrophobicity. A high salt concentration in the mobile phase promotes the interaction of hydrophobic patches on the protein surface with the stationary phase. A decreasing salt gradient is used for elution.
-
Application: HIC is highly effective for DAR determination in antibody-drug conjugates, as each additional drug-linker moiety contributes to the protein's surface hydrophobicity, resulting in distinct peaks for different DAR species.[9]
-
Table 1: Comparison of HPLC Techniques
| Feature | Reverse-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation based on overall hydrophobicity | Separation based on surface hydrophobicity |
| Mobile Phase | Organic solvent gradient | Decreasing salt gradient |
| Denaturing Conditions | Can be denaturing | Generally non-denaturing |
| Primary Application | Purity assessment, quantification of free drug | DAR determination, analysis of native conjugates |
| Resolution | High | Often provides better resolution for DAR species |
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, confirming the identity of the conjugate and revealing heterogeneity.
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Principle: A soft ionization technique that allows for the analysis of large biomolecules. The sample is introduced as a solution, and a high voltage is applied, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of charged analyte ions into the mass analyzer.
-
Application: ESI-MS can confirm the covalent attachment of the this compound linker and the payload to the protein. By analyzing the mass shift, the number of conjugated linkers can be determined. It is also invaluable for identifying low-level impurities and degradation products.[10]
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:
-
Principle: The analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte, and the ions are accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.
-
Application: MALDI-TOF is useful for obtaining a rapid mass fingerprint of the conjugate and assessing the overall success of the conjugation reaction. It is generally more tolerant of buffers and salts than ESI-MS.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[11]
-
Principle: Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the anode at a rate inversely proportional to the logarithm of their molecular weight.
-
Application: SDS-PAGE provides a visual assessment of purity. The conjugated protein will exhibit a higher apparent molecular weight than the unconjugated protein.[12] The presence of bands corresponding to the unconjugated starting material or other impurities can be readily detected. Staining for both protein (e.g., Coomassie Blue) and PEG (e.g., barium-iodide) can provide additional confirmation of successful PEGylation.[11][12]
Step-by-Step Protocol: Purity Assessment of an this compound Conjugated Antibody
This protocol outlines a general procedure for the analysis of an antibody conjugated with a small molecule payload via an this compound linker.
1. Sample Preparation: a. Following the conjugation reaction and initial purification (e.g., by size-exclusion chromatography to remove excess linker), prepare aliquots of the conjugate at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
2. RP-HPLC Analysis: a. Column: C4 or C8 reverse-phase column suitable for protein analysis. b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. e. Detection: UV absorbance at 280 nm (for the protein) and a wavelength specific to the payload if it has a chromophore. f. Analysis: Integrate the peak areas to quantify the purity of the main conjugate peak and identify any peaks corresponding to unconjugated antibody or free payload.
3. Mass Spectrometry Analysis (ESI-MS): a. Desalt the conjugate sample using a C4 ZipTip or equivalent. b. Infuse the desalted sample into the ESI-MS instrument. c. Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of the conjugate. d. Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass. e. Compare the observed mass to the theoretical mass of the conjugate to confirm its identity and determine the DAR.
4. SDS-PAGE Analysis: a. Prepare a 4-12% gradient polyacrylamide gel. b. Mix the conjugate sample with Laemmli sample buffer (with and without a reducing agent like DTT to assess the cleavability of the disulfide bond). c. Load the samples and a molecular weight marker onto the gel. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. f. (Optional) Stain for PEG using a barium-iodide solution to confirm PEGylation. g. Analyze the band shifts to confirm conjugation and assess the presence of impurities.
Visualizing the this compound Conjugation Chemistry
The following diagram illustrates the two-step reaction mechanism of this compound.
Sources
- 1. This compound, 1334177-96-6 | BroadPharm [broadpharm.com]
- 3. SPDP acid | CAS: 68617-64-1 | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]
- 7. broadpharm.com [broadpharm.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A-Z Guide for the Safe Disposal of SPDP-PEG8-acid
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of SPDP-PEG8-acid, a heterobifunctional crosslinker. Adherence to these protocols is essential for ensuring laboratory safety, maintaining experimental integrity, and complying with environmental regulations. The procedures outlined below are grounded in the fundamental chemical reactivity of the molecule's constituent functional groups.
The Principle of Chemical Deactivation
This compound is comprised of two highly reactive moieties—a pyridyldithio group and a carboxylic acid—flanking a polyethylene glycol (PEG) spacer.[1] The core principle of its safe disposal is chemical deactivation , often referred to as quenching, prior to entering the hazardous waste stream. This critical pre-treatment step neutralizes the reactive groups, preventing unintended reactions with other chemicals in waste containers.
-
Pyridyldithio Group: This group is highly reactive towards thiol (-SH) groups, forming a stable disulfide bond while releasing a pyridine-2-thione leaving group.[1]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines, forming stable amide bonds.[1]
Failure to quench these groups can lead to uncontrolled crosslinking of other chemical wastes, potentially generating unknown and hazardous byproducts.
Hazard Identification and Safety Summary
Before handling, it is crucial to understand the potential hazards. While many suppliers ship this reagent as a non-hazardous chemical for research use, the reactive nature of the compound necessitates caution.[2][3] Always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| Property/Component | Associated Hazard/Risk | Rationale for Deactivation | Primary Action |
| This compound (Solid) | Potential skin, eye, and respiratory irritant.[4][5] | To prevent inhalation of fine powder and skin/eye contact. | Handle in a fume hood with appropriate PPE. |
| Pyridyldithio Group | Reacts with thiols, potentially altering other chemical waste. | To neutralize its reactivity and prevent unintended disulfide bond formation in the waste stream. | Quench with a thiol-containing compound (e.g., L-cysteine). |
| Carboxylic Acid Group | Can react with primary amines if activated. | To prevent unintended amide bond formation with other amine-containing waste. | Inactivation occurs during the quenching of the pyridyldithio group and subsequent pH adjustment. |
| Byproducts | Pyridine-2-thione and quenched crosslinker. | To ensure all reactive components are neutralized before final disposal. | Collect all quenched solutions and materials as hazardous chemical waste. |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Protocol for Aqueous Waste Disposal
This protocol details the chemical inactivation of this compound in solution (e.g., from leftover reactions, purification fractions).
Required Materials:
-
L-cysteine solution (1 M in water)
-
Appropriately labeled hazardous waste container for aqueous chemical waste.[6]
-
pH indicator strips
Step-by-Step Procedure:
-
Perform in Fume Hood: Conduct all steps within a certified chemical fume hood.
-
Add Quenching Reagent: For every 1 mL of waste solution containing the this compound, add 0.1 mL (a 1:10 volume ratio) of 1 M L-cysteine solution. L-cysteine's thiol group will effectively reduce the pyridyldithio moiety.[7]
-
Incubate: Gently mix the solution and allow it to incubate at room temperature for at least 30-60 minutes. This allows the quenching reaction to proceed to completion.
-
Verify pH: Check the pH of the quenched solution. If it is highly acidic or basic, adjust it to a neutral range (pH 5.5-10.5) before disposal.[8]
-
Containerize Waste: Carefully transfer the neutralized, quenched solution into a designated and clearly labeled container for aqueous hazardous waste.[9] Ensure the container is compatible with the chemical mixture and is sealed properly.[6]
-
Do Not Drain Dispose: Under no circumstances should the quenched or unquenched solution be poured down the drain.[10]
Protocol for Solid Waste Disposal
This protocol applies to unused (expired) solid this compound and any disposable materials contaminated with it (e.g., pipette tips, microfuge tubes, gloves, weigh boats, and absorbent paper).
Step-by-Step Procedure:
-
Segregation: Do not mix contaminated solid waste with non-hazardous laboratory trash.[11]
-
Containerize Solid Reagent: Unused or expired solid this compound should be kept in its original, tightly sealed container.[9]
-
Collect Contaminated Materials: All disposables that have come into contact with the chemical must be collected.
-
Dispose in Labeled Container: Place the original container and all contaminated materials into a designated, sealed, and clearly labeled solid hazardous waste container.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
Step-by-Step Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the substance is aerosolized.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves before approaching the spill.
-
Contain Spill:
-
Decontaminate: Liberally cover the contained spill with the L-cysteine quenching solution described in Section 4. Allow a contact time of at least 30 minutes. The goal of decontamination is to neutralize the reactive components.[12]
-
Clean Up: Using absorbent pads or other appropriate materials, carefully wipe up the treated spill, moving from the outside inwards.
-
Dispose of Materials: All cleanup materials (absorbent pads, contaminated PPE) must be disposed of as solid hazardous waste as described in Section 5.[9]
-
Final Clean: Wipe the affected area with soap and water.[9]
Chemical Deactivation Visualization
The diagram below illustrates the quenching reaction at the heart of this disposal protocol. The thiol group of L-cysteine attacks the disulfide bond of the SPDP group, resulting in a deactivated PEG-acid molecule and releasing pyridine-2-thione.
Caption: Deactivation of this compound via quenching.
Compliance with these procedures is a cornerstone of a responsible and safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations, as they may vary.[8][13][14]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
Daniel, S., & Gnana Raj, G. A. (2014). Static Quenching of Ruthenium(II)-Polypyridyl Complexes by Gallic Acid and Quercetin in Aqueous and Micellar Media. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. Retrieved from [Link]
-
Massachusetts Institute of Technology EHS. (2021). EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning. Retrieved from [Link]
-
Gyori, B. M., et al. (2025). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
ResearchGate. (2020). Can cysteine in solution reduce protein disulfide bonds?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Decontamination and Waste Management. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. ACS Publications. Retrieved from [Link]
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Reddit. (n.d.). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). And Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
LabXchange. (2022). How To: Lab Waste. YouTube. Retrieved from [Link]
-
Mthembu, S. N., et al. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Digital CSIC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Dick, T. P. (2018). Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Royal Society of Chemistry. Retrieved from [Link]
-
ASU Environmental Health and Safety. (2023). Lab safety: Hazardous waste management. YouTube. Retrieved from [Link]
-
Stericycle. (n.d.). Medical Waste Disposal & Compliance Training. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube. Retrieved from [Link]
Sources
- 1. This compound, 1334177-96-6 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. broadpharm.com [broadpharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. acs.org [acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. usbioclean.com [usbioclean.com]
- 12. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 13. youtube.com [youtube.com]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling SPDP-PEG8-acid
A Researcher's Guide to Safely Handling SPDP-PEG8-acid
An Essential Framework for Personal Protective Equipment, Operations, and Disposal
Handling heterobifunctional crosslinkers like this compound is a cornerstone of modern bioconjugation, enabling the creation of sophisticated antibody-drug conjugates, PROTACs, and other targeted therapeutics.[1] However, the very reactivity that makes these molecules powerful also necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for handling this compound, focusing on the essential personal protective equipment (PPE), operational controls, and disposal procedures that ensure both researcher safety and experimental integrity.
Hazard Assessment: Understanding the Reactivity of this compound
This compound is a complex molecule with two primary reactive centers: a thiol-reactive 3-(2-pyridyldithio)propionate (SPDP) group and a carboxylic acid that can be activated (often as an N-hydroxysuccinimide or NHS ester) to react with primary amines.[2][3] While comprehensive toxicological data for this specific molecule is limited, a robust safety plan can be built by understanding the hazards of its constituent functional groups.[4]
The primary risks stem from the reactive ends, which are designed to react with biological nucleophiles like amines and thiols and can cause irritation or sensitization upon contact with skin, eyes, or the respiratory tract.[4][5] The solid form, typically a powder, poses an inhalation risk that must be controlled.
| Hazard Route | Potential Risk & Causality | Recommended Controls |
| Inhalation | The fine, lyophilized powder can be easily aerosolized. Inhaling reactive particles may cause respiratory tract irritation.[4][5] | Primary: Handle only within a certified chemical fume hood.[6][7] Secondary: Use appropriate respiratory protection if the risk of aerosolization is high. |
| Skin Contact | The reactive moieties can react with proteins and other nucleophiles in the skin, potentially causing irritation, allergic reactions, or sensitization.[4] | Wear compatible chemical-resistant gloves (double-gloving recommended) and a full-coverage lab coat.[8][9] |
| Eye Contact | Direct contact with the powder or solutions can cause serious eye irritation or chemical burns.[4][6] | Wear chemical splash goggles at all times. A face shield provides an additional layer of protection.[10][11] |
| Ingestion | May be harmful if swallowed.[5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][12] |
Core PPE Requirements: A Multi-Layered Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, appropriate PPE to mitigate identified hazards.[13][14] For this compound, a multi-layered approach is critical.
-
Eye and Face Protection:
-
What: ANSI-rated chemical splash goggles are mandatory.[10]
-
Why: Safety glasses with side shields are insufficient as they do not protect against splashes or fine aerosols. Goggles provide a full seal around the eyes, which is essential when handling potentially irritating powders and their solutions.[7][8] For larger quantities or when a splash hazard is significant, a face shield should be worn in addition to goggles.[10]
-
-
Skin and Body Protection:
-
Lab Coat: A clean, buttoned lab coat provides a removable barrier to protect skin and personal clothing from contamination.[8]
-
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. Due to the reactive nature of this compound, it is best practice to double-glove . This provides an extra layer of protection against tears and minimizes contamination when removing the outer pair.
-
Causality Insight: Gloves should be changed immediately if contamination is suspected and always before leaving the work area or touching common surfaces (e.g., computers, door handles).
-
-
-
Respiratory Protection:
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[6] All weighing and solution preparation should occur within the hood.
-
Secondary Control: In situations where a fume hood is not available or during a significant spill cleanup, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors) may be required.[11][15] The specific type should be determined by a formal hazard assessment from your institution's Environmental Health and Safety (EHS) department.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A self-validating protocol minimizes risk at every stage. The following workflow integrates safety directly into the experimental process.
Caption: Safe handling workflow for this compound.
-
Equilibration is Critical: NHS esters, a common activated form of the acid, are highly susceptible to hydrolysis from atmospheric moisture.[16][17] Always allow the reagent vial to warm to room temperature in a desiccator before opening to prevent water from condensing on the cold powder, which would rapidly deactivate the reagent.[][19]
-
Solvent Choice: Use high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions. Water contamination in the solvent is a primary cause of reagent failure.[19]
-
Quenching: Unreacted crosslinker should be quenched before disposal. Adding a buffer containing primary amines, such as Tris or glycine, will effectively neutralize any remaining reactive NHS esters.[17]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the safety lifecycle. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes: Contaminated gloves, weigh paper, pipette tips, and any absorbent material used for cleaning spills.[6]
-
Procedure: Collect all solid waste in a dedicated, clearly labeled hazardous waste bag or container. Do not mix with regular trash.
-
-
Liquid Waste:
-
Includes: Unused stock solutions, quenched reaction mixtures, and solvent rinses.
-
Procedure: Collect all liquid waste in a sealed, compatible, and clearly labeled hazardous waste container. The label should accurately list all chemical components.
-
-
Disposal Protocol:
-
Neutralize all reactive components by quenching as described above.
-
Segregate solid and liquid waste streams into separate, clearly labeled hazardous waste containers.
-
Arrange for pickup and disposal through your institution's licensed EHS department, following all local and national regulations.[6]
-
By integrating this comprehensive understanding of the hazards with robust PPE, operational, and disposal plans, researchers can handle this compound with confidence, ensuring personal safety while advancing their scientific objectives.
References
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. Retrieved from [Link]
-
MSDS CSP008 Methyl-PEG8-Amine. (n.d.). AAPPTec. Retrieved from [Link]
-
Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Reagent Safety & PPE. (2020). Protocols.io. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]
-
1910.132 - General requirements. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014). ResearchGate. Retrieved from [Link]
-
Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. (2013). PubMed. Retrieved from [Link]
-
Anyone have a method of purifying NHS esters? (2025). Reddit. Retrieved from [Link]
-
Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound, 1334177-96-6 | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. osha.gov [osha.gov]
- 12. Reagent Safety & PPE [protocols.io]
- 13. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 15. epa.gov [epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
